Product packaging for 3-Methylcyclohex-3-en-1-one(Cat. No.:CAS No. 31883-98-4)

3-Methylcyclohex-3-en-1-one

Cat. No.: B1348519
CAS No.: 31883-98-4
M. Wt: 110.15 g/mol
InChI Key: MHBNXZDNKOXHCX-UHFFFAOYSA-N
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Description

3-Methylcyclohex-3-en-1-one (CAS 31883-98-4) is an organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . This cyclic enone is characterized by a six-membered ring containing a ketone group and a carbon-carbon double bond conjugated with the carbonyl, a structure that makes it a valuable and versatile building block in organic synthesis . Its physical properties include a boiling point of approximately 201°C, a flash point of 55.5°C, and a logP of 1.15, indicating moderate hydrophobicity . It is a colorless to pale yellow liquid with limited water solubility .Researchers value this compound for its diverse applications. It serves as a key model substrate and intermediate in fundamental studies of organic reactions, including Robinson annulations, Diels-Alder cycloadditions, and hydrogenation reactions . In the field of chemical ecology and forestry, its isomer (3-Methylcyclohex-2-en-1-one, or MCH) is well-documented as a potent repellent pheromone for managing bark beetles, such as the spruce beetle, protecting trees from mass attack . Furthermore, the compound and its derivatives are subjects of investigation for potential antimicrobial and antifungal activities . The compound occurs naturally in some plants, including mango fruit, and can be synthesized from biomass-derived materials like limonene, aligning with green chemistry principles .This product is provided For Research Use Only. It is not intended for human or veterinary use, diagnostic applications, or any form of personal use. Researchers should consult the safety data sheet (SDS) prior to handling. The chemical is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H225 (highly flammable liquid and vapor) . Proper precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. For laboratory use, it can be analyzed using reverse-phase HPLC methods .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1348519 3-Methylcyclohex-3-en-1-one CAS No. 31883-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNXZDNKOXHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185735
Record name 3-Methylcyclohex-3-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31883-98-4
Record name 3-Methyl-3-cyclohexen-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohex-3-en-1-one
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Record name 3-Methylcyclohex-3-en-1-one
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Record name 3-methylcyclohex-3-en-1-one
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Foundational & Exploratory

Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylcyclohex-3-en-1-one, a valuable intermediate in organic synthesis. Due to the prevalence of its isomer, 3-methylcyclohex-2-en-1-one, in the literature, this document focuses on elucidating a viable synthetic pathway for the less common β,γ-unsaturated isomer. The proposed synthesis involves a two-step sequence starting from the readily available 3-methylcyclohexanone (B152366).

Introduction

This compound is a cyclic ketone featuring a β,γ-unsaturated system. This structural motif is a key component in various natural products and pharmaceutical agents. Unlike its α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one, which is commonly synthesized via Robinson annulation or aldol (B89426) condensation reactions, the synthesis of the 3-en-1-one isomer requires a more targeted approach. This guide details a reliable two-step synthesis involving the formation of 3-methylcyclohexene (B1581247) followed by its allylic oxidation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process:

  • Dehydration of 3-Methylcyclohexanone: The initial step involves the conversion of 3-methylcyclohexanone to 3-methylcyclohexene. This is typically achieved through an acid-catalyzed dehydration reaction.

  • Allylic Oxidation of 3-Methylcyclohexene: The subsequent and crucial step is the selective oxidation of the allylic position of 3-methylcyclohexene to introduce the ketone functionality, yielding the desired this compound.

Synthesis_Overview Start 3-Methylcyclohexanone Intermediate 3-Methylcyclohexene Start->Intermediate Dehydration Product This compound Intermediate->Product Allylic Oxidation Allylic_Oxidation_Mechanism Reactant 3-Methylcyclohexene Intermediate1 Allylic Radical/Cation Reactant->Intermediate1 H abstraction Intermediate2 Chromate Ester Intermediate1->Intermediate2 Reaction with Cr(VI) Product This compound Intermediate2->Product Elimination

Spectroscopic Analysis of α,β-Unsaturated Cyclohexenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the spectroscopic analysis of 3-methylcyclohex-3-en-1-one. Due to the limited availability of comprehensive, publicly accessible spectral data for this specific isomer, this document utilizes its close structural isomer, 3-methylcyclohex-2-en-1-one , as a representative example to illustrate the principles and methodologies of spectroscopic analysis. The experimental protocols and data interpretation approaches described herein are broadly applicable to α,β-unsaturated cyclohexenones.

Introduction

This compound is a cyclic α,β-unsaturated ketone of interest in various fields, including organic synthesis and the study of biologically active molecules. The presence of multiple functional groups and stereogenic centers in related structures necessitates robust analytical techniques for unequivocal identification and characterization. This guide provides an in-depth overview of the core spectroscopic techniques employed in the analysis of such compounds: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in drug development who require a thorough understanding of these analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data. The following sections outline the general procedures for the analysis of a liquid organic compound like 3-methylcyclohex-2-en-1-one.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample, the neat liquid is typically analyzed. A drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: For a volatile liquid, the sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z.

Spectroscopic Data and Interpretation (for 3-Methylcyclohex-2-en-1-one)

The following tables summarize the expected spectroscopic data for 3-methylcyclohex-2-en-1-one.

Infrared (IR) Spectroscopy Data.[1][2][3]
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1670StrongC=O stretching (α,β-unsaturated ketone)
~1620MediumC=C stretching

Interpretation: The strong absorption at ~1670 cm⁻¹ is characteristic of a carbonyl group in conjugation with a double bond. The C=C stretching vibration is also observed. The absorptions in the 2960-2850 cm⁻¹ region correspond to the C-H bonds of the methyl and methylene (B1212753) groups.

¹H NMR Spectroscopy Data.[4][5][6]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.86s1HH-2
~2.33t2HH-6
~2.31t2HH-4
~2.00m2HH-5
~1.97s3H-CH₃

Interpretation: The singlet at ~5.86 ppm is characteristic of the vinylic proton at the 2-position. The two triplets at ~2.33 and ~2.31 ppm correspond to the methylene protons adjacent to the carbonyl group and the double bond, respectively. The multiplet at ~2.00 ppm is assigned to the remaining methylene protons, and the singlet at ~1.97 ppm corresponds to the methyl group attached to the double bond.

¹³C NMR Spectroscopy Data.[7][8]
Chemical Shift (δ, ppm)Assignment
~199.0C-1 (C=O)
~161.0C-3
~126.0C-2
~37.0C-6
~31.0C-4
~24.0-CH₃
~22.0C-5

Interpretation: The downfield signal at ~199.0 ppm is characteristic of a ketone carbonyl carbon. The signals at ~161.0 and ~126.0 ppm correspond to the sp² hybridized carbons of the double bond. The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the methyl and methylene groups.

Mass Spectrometry Data.[9][10]
m/zRelative IntensityAssignment
110Moderate[M]⁺• (Molecular Ion)
82High[M - CO]⁺•
67Base Peak[M - CO - CH₃]⁺

Interpretation: The molecular ion peak at m/z 110 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an α,β-unsaturated ketone, showing characteristic losses of carbon monoxide (CO) and a methyl group.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Unknown_Compound Unknown Compound IR IR Spectroscopy Unknown_Compound->IR NMR NMR Spectroscopy (1H, 13C) Unknown_Compound->NMR MS Mass Spectrometry Unknown_Compound->MS IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Proposed_Structure Proposed Structure IR_Data->Proposed_Structure NMR_Data->Proposed_Structure MS_Data->Proposed_Structure NF_kappaB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active translocates Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->IKK inhibits Gene_Expression Target Gene Expression (Inflammation, Survival) NFkappaB_active->Gene_Expression induces

An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohex-3-en-1-one is a cyclic α,β-unsaturated ketone with significant utility in organic synthesis. Its reactivity is primarily dictated by the conjugated enone system, which provides two electrophilic sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key reaction pathways and degradation profiles. Detailed experimental protocols for representative reactions and stability studies are presented, alongside visual diagrams of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, a derivative of cyclohexenone, is a valuable intermediate in the synthesis of various organic compounds.[1] Its chemical properties are largely defined by the α,β-unsaturated ketone moiety, which features a carbon-carbon double bond in conjugation with a carbonyl group. This arrangement results in electron delocalization across the O=C–C=C system, rendering both the carbonyl carbon and the β-carbon electrophilic.[1] This electronic feature is the basis for its diverse reactivity, particularly towards nucleophiles. Understanding the reactivity and stability of this compound is crucial for its effective application in synthetic chemistry and for ensuring the quality and shelf-life of products in which it is an intermediate or a final component.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀O[1]
Molecular Weight110.15 g/mol [1]
CAS Number31883-98-4[2]
Boiling Point171 °C at 760 mmHg
Density0.964 g/cm³
AppearanceColorless to pale yellow liquid

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system. It readily undergoes several types of reactions, most notably nucleophilic additions.

Nucleophilic Addition (Michael Addition)

One of the most important reactions of α,β-unsaturated ketones is the conjugate nucleophilic addition, also known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can act as Michael donors. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.

Illustrative Quantitative Data for Michael Addition Reactions

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific kinetic and yield data for this compound were not available in the reviewed literature.

Nucleophile (Michael Donor)Base CatalystSolventReaction Time (h)Product Yield (%)
Diethyl malonateSodium ethoxideEthanol485
ThiophenolTriethylamineDichloromethane292
PyrrolidineNoneMethanol195
Lithium dimethylcuprateN/ADiethyl ether0.590

Reaction Mechanism: Michael Addition

The mechanism of the Michael addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product.

Stability_Factors Compound This compound Stability Acid Acidic Conditions Compound->Acid Base Basic Conditions Compound->Base Heat Elevated Temperature Compound->Heat Light Light Exposure (UV/Vis) Compound->Light Oxygen Oxygen (Air) Compound->Oxygen Degradation Degradation Products (Isomers, Polymers, Oxides) Acid->Degradation Base->Degradation Heat->Degradation Light->Degradation Oxygen->Degradation Stability_Workflow Start Prepare Stock Solution of This compound Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Degradation Profile Analysis->End

References

The Enigmatic Presence of 3-Methylcyclohex-3-en-1-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-en-1-one, a volatile monoterpenoid, has been identified as a constituent of the aromatic profile of certain plants. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailing its presence in plant species, available quantitative data, and the experimental protocols utilized for its isolation and identification. Furthermore, this guide delves into the putative biosynthetic pathways that may lead to its formation in plants and outlines a general experimental workflow for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug discovery.

Natural Occurrence and Quantitative Data

The presence of this compound in the plant kingdom has been documented, although reports are currently limited. The most definitive identification and quantification of this compound have been in the fruit of the mango (Mangifera indica)[1][2].

A study focused on the aromatic characterization of various mango cultivars detected this compound as a volatile component. The concentration of this compound can vary significantly between different cultivars, highlighting the influence of genetic and environmental factors on its production.

To facilitate comparative analysis, the available quantitative data for this compound in plants is summarized in the table below.

Plant SpeciesCultivarPlant PartConcentration (μg/kg)Analytical MethodReference
Mangifera indica'Qianmang' (QM)Fruit Pulp0.62HS-SPME-GC-MS[3]

This table will be updated as more quantitative data becomes available in the scientific literature.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on its chemical structure as a monoterpenoid, a putative pathway can be proposed, originating from the universal precursors of isoprenoids.

Monoterpenes in plants are primarily synthesized via two independent pathways that produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP):

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol.

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. The cyclization of GPP, catalyzed by a diverse family of enzymes known as monoterpene synthases, is a critical step that generates the vast array of monoterpene skeletons.

The formation of the cyclohexenone ring of this compound likely involves a series of enzymatic reactions including cyclization, oxidation, and methylation. The specific monoterpene synthase responsible for the initial cyclization of GPP to a cyclohexanoid skeleton, and the subsequent tailoring enzymes (e.g., dehydrogenases, methyltransferases), are yet to be identified.

Below is a conceptual diagram illustrating the probable biosynthetic relationship.

Biosynthesis of this compound cluster_0 Central Metabolism cluster_1 Isoprenoid Precursor Biosynthesis cluster_2 Monoterpene Biosynthesis Pyruvate Pyruvate MEP MEP Pathway (Plastid) Pyruvate->MEP Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->MEP Acetyl-CoA Acetyl-CoA MVA MVA Pathway (Cytosol) Acetyl-CoA->MVA IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Geranyl Pyrophosphate Synthase Cyclic_Intermediate Cyclic Monoterpene Intermediate GPP->Cyclic_Intermediate Monoterpene Synthase (putative) Target_Compound This compound Cyclic_Intermediate->Target_Compound Tailoring Enzymes (e.g., Dehydrogenases, Methyltransferases)

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The isolation and identification of volatile compounds like this compound from plant matrices typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is a generalized procedure based on methodologies commonly employed for the analysis of volatile compounds in fruits and other plant tissues.

1. Sample Preparation:

  • Homogenize a known weight of the fresh plant material (e.g., fruit pulp, leaves) in a suitable buffer or deionized water.

  • Transfer a precise volume of the homogenate into a headspace vial.

  • For quantitative analysis, add a known amount of an appropriate internal standard to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed headspace vial in a temperature-controlled autosampler or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) with constant agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes (e.g., 250 °C for 5 minutes).

  • Separation: Utilize a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV). Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

4. Compound Identification and Quantification:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, create a calibration curve using a series of standard solutions of this compound with the internal standard. Calculate the concentration of the compound in the sample based on the peak area ratio of the analyte to the internal standard.

Below is a diagram illustrating the general experimental workflow.

Experimental Workflow cluster_workflow Analytical Workflow Start Start Sample_Prep Sample Preparation (Homogenization, Addition of Internal Standard) Start->Sample_Prep HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants, particularly in Mangifera indica, presents an interesting area for further research. The current data is sparse, and there is a clear need for broader screening of plant species to understand the distribution of this compound in nature. Elucidating the specific biosynthetic pathway, including the identification and characterization of the involved enzymes, will be crucial for understanding its physiological role in plants and for potential biotechnological applications. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these investigations and contribute to a more comprehensive understanding of this intriguing natural product.

References

physical and chemical properties of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-en-1-one, a cyclic ketone with the chemical formula C₇H₁₀O, is a molecule of interest in organic synthesis and potentially in the exploration of novel bioactive compounds.[1][2] Its structure, featuring both a carbonyl group and a trisubstituted double bond within a six-membered ring, offers a versatile scaffold for various chemical modifications. This guide provides a summary of its known physical and chemical properties. It is important to note that while data for its isomers and related compounds are more readily available, specific experimental protocols and comprehensive biological activity data for this compound are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some reported values in the literature show discrepancies.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O[1][2]
Molecular Weight 110.15 g/mol [2]
CAS Number 31883-98-4[2]
Boiling Point 171 °C / 192 °C
Melting Point -21 °C
Density 0.964 g/cm³
Appearance Colorless liquid (presumed)
Solubility No data available

Synonyms: 3-Methyl-3-cyclohexen-1-one, 3-Cyclohexen-1-one, 3-methyl-[2]

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be identified in the available search results. However, general synthetic strategies for related α,β-unsaturated ketones often involve the following conceptual steps, which could potentially be adapted.

Conceptual Synthesis Workflow

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_halogenation Halogenation cluster_elimination Elimination cluster_product Final Product start 3-Methylcyclohexanone step1 α-Bromination start->step1 e.g., Br2, HBr step2 Dehydrobromination step1->step2 Base (e.g., Li2CO3, DBU) end This compound step2->end

Caption: A possible synthetic route to this compound.

Note: This represents a generalized pathway and would require significant experimental optimization and verification.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by the presence of the ketone and the carbon-carbon double bond.

  • Carbonyl Group: The ketone functionality can undergo nucleophilic addition, reduction to the corresponding alcohol (3-methylcyclohex-3-en-1-ol), and other standard ketone reactions.

  • Alkene Group: The double bond can participate in electrophilic additions and cycloaddition reactions. The conjugation of the double bond with the carbonyl group in the isomeric 3-methyl-2-cyclohexen-1-one (B144701) leads to different reactivity patterns, such as Michael additions. While this compound is not a conjugated enone, rearrangements to its more stable conjugated isomer under certain conditions are possible.

Biological and Pharmacological Properties

There is a significant lack of information in the scientific literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. No studies on its effects on cellular signaling pathways, its potential as a drug development candidate, or its toxicological profile were identified in the comprehensive searches. While some related cyclohexene (B86901) derivatives have been investigated for activities such as antiparkinsonian effects, these studies do not include this compound.[12]

Due to the absence of this data, no signaling pathway or experimental workflow diagrams related to the biological activity of this specific compound can be provided.

Safety and Handling

Based on available information, this compound is classified as a skin sensitizer.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with established basic identifiers and some physical properties, though inconsistencies exist in reported data. A significant gap in the scientific literature exists concerning its detailed spectroscopic characterization, specific and reproducible synthetic protocols, and, most notably, its biological activity and potential pharmacological applications. Further research is required to elucidate these aspects to fully understand the potential of this molecule for scientific and drug development purposes.

References

Synthesis of 3-Methylcyclohex-3-en-1-one Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-methylcyclohex-3-en-1-one and its derivatives, compounds of significant interest in the synthesis of pharmaceuticals and pesticides.[1] The document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for pivotal reactions.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several established chemical transformations. Key approaches include acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative, oxidation of 1-methylcyclohex-1-ene, and the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one.[2] More contemporary methods often employ variations of fundamental organic reactions such as Robinson annulations, Michael additions, and aldol (B89426) condensations to construct the cyclohexenone core.[3] Biocatalytic methods, utilizing enzymes like ene-reductases and amine transaminases, have also emerged as powerful tools for the stereoselective synthesis of chiral derivatives.[4]

A notable approach involves the reduction-alkylation of 3-methyl-2-cyclohexen-1-one. This method allows for the directed alkylation at the α-position, a transformation that can be challenging to achieve through direct base-catalyzed alkylation of the corresponding saturated cyclohexanone.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures for this compound derivatives.

Table 1: Synthesis of 2-Substituted-3-methylcyclohex-2-en-1-one O-methyl oxime Derivatives [6]

ProductStarting MaterialsCatalyst/ReagentsSolventYield (%)
(E)-3-methyl-2-(naphthalen-1-yl)cyclohex-2-en-1-one O-methyl oxime2-iodo-3-methylcyclohex-2-en-1-one, Naphthalene-1-boronic acidPd(PPh₃)₄1,4-dioxane (B91453)87
(E)-2-(1,2-dihydroacenaphthylen-5-yl)-3-methylcyclohex-2-en-1-one O-methyl oxime2-iodo-3-methylcyclohex-2-en-1-one, (1,2-dihydroacenaphthylen-5-yl)boronic acidPd(PPh₃)₄1,4-dioxane66

Table 2: Spectroscopic Data for Selected 3-Methylcyclohex-2-en-1-one Derivatives [2][6]

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 or 101 MHz, CDCl₃) δ (ppm)
3-Methylcyclohex-2-enone5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H)199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5
(E)-3-methyl-2-(naphthalen-1-yl)cyclohex-2-en-1-one O-methyl oxime7.86 – 7.81 (m, 1H), 7.77 (d, J = 8.2 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.49 – 7.35 (m, 3H), 7.19 (dd, J = 7.0, 1.0 Hz, 1H), 3.53 (s, 3H), 2.77 – 2.67 (m, 2H), 2.36 (dd, J = 11.1, 5.4 Hz, 2H), 1.99 – 1.88 (m, 2H), 1.46 (s, 3H)156.88, 143.35, 136.51, 133.49, 132.37, 129.82, 128.12, 127.37, 126.78, 125.88, 125.45, 125.32, 125.25, 61.45, 31.79, 22.99, 21.75, 21.21

Experimental Protocols

Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one

This procedure outlines the synthesis of a key intermediate for further derivatization.

  • Oxime Formation: Dissolve 3-methylcyclohex-2-en-1-one (1.95 g, 8.3 mmol) in methanol (B129727) (20 mL).

  • Add methoxylamine hydrochloride (2.08 g, 3.0 equiv) to the solution and stir at room temperature for 10 minutes.

  • Gradually add sodium bicarbonate (2.09 g, 3.0 equiv) and continue stirring for 6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) (30 mL) and wash with brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the O-methyl oxime derivative.[6]

General Procedure for Suzuki Coupling to Synthesize 2-Aryl-3-methylcyclohex-2-en-1-one Derivatives

This protocol describes the palladium-catalyzed cross-coupling of an iodo-enone with an aryl boronic acid.

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the aryl boronic acid (5 mmol) and 2-iodo-3-methylcyclohex-2-en-1-one (5.5 mmol, 1.1 eq) in 1,4-dioxane (40 mL).

  • Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Degas the resulting mixture and purge with nitrogen three times.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Reaction Progression: Continue stirring at an elevated temperature (e.g., reflux) and monitor the reaction by thin-layer chromatography.

  • Work-up: After completion, cool the reaction to room temperature, evaporate the solvent in vacuo.

  • Purification: Purify the residue using flash silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate and petroleum ether) to afford the final product.[6]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

Synthesis_of_2_Iodo_3_methylcyclohex_2_en_1_one 3-Methylcyclohex-2-en-1-one 3-Methylcyclohex-2-en-1-one Reaction_Vessel Reaction_Vessel 3-Methylcyclohex-2-en-1-one->Reaction_Vessel MeOH Stirring_1 Stirring_1 Reaction_Vessel->Stirring_1 10 min, RT Methoxylamine_HCl Methoxylamine_HCl Methoxylamine_HCl->Reaction_Vessel Stirring_2 Stirring_2 Stirring_1->Stirring_2 6 h NaHCO3 NaHCO3 NaHCO3->Stirring_1 Workup Workup Stirring_2->Workup Purification Purification Workup->Purification Column Chromatography 2-Iodo-3-methylcyclohex-2-en-1-one_Oxime 2-Iodo-3-methylcyclohex-2-en-1-one_Oxime Purification->2-Iodo-3-methylcyclohex-2-en-1-one_Oxime

Caption: Workflow for the synthesis of 2-iodo-3-methylcyclohex-2-en-1-one O-methyl oxime.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Iodo-3-methylcyclohex-2-en-1-one 2-Iodo-3-methylcyclohex-2-en-1-one Reaction Reaction 2-Iodo-3-methylcyclohex-2-en-1-one->Reaction Aryl_Boronic_Acid Ar-B(OH)2 Aryl_Boronic_Acid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Atmosphere Nitrogen Atmosphere->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Evaporation & Chromatography Final_Product Final_Product Workup_Purification->Final_Product 2-Aryl-3-methylcyclohex-2-en-1-one

Caption: General pathway for Suzuki coupling to form 2-aryl derivatives.

Reduction_Alkylation_Strategy 3-Methyl-2-cyclohexen-1-one 3-Methyl-2-cyclohexen-1-one Lithium_Ammonia_Reduction Lithium_Ammonia_Reduction 3-Methyl-2-cyclohexen-1-one->Lithium_Ammonia_Reduction Li, NH3 Lithium_Enolate_Intermediate Lithium_Enolate_Intermediate Lithium_Ammonia_Reduction->Lithium_Enolate_Intermediate Formation Alkylation Alkylation Lithium_Enolate_Intermediate->Alkylation Allyl Bromide 2-Allyl-3-methylcyclohexanone 2-Allyl-3-methylcyclohexanone Alkylation->2-Allyl-3-methylcyclohexanone Direct_Alkylation_Path Direct Base-Catalyzed Alkylation Mixture_of_Products Mixture_of_Products Direct_Alkylation_Path->Mixture_of_Products Leads to 3-Methylcyclohexanone 3-Methylcyclohexanone 3-Methylcyclohexanone->Direct_Alkylation_Path

Caption: Comparison of reduction-alkylation versus direct alkylation.

References

IUPAC name and CAS number for 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-methylcyclohex-3-en-1-one[1] CAS Number: 31883-98-4[1]

This technical guide provides a comprehensive overview of this compound, a cyclic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, available spectroscopic data, and discusses its synthesis and potential applications.

Chemical and Physical Properties

This compound is a cyclic organic compound with a six-membered ring containing a ketone functional group and a carbon-carbon double bond. The non-conjugated nature of the double bond in relation to the ketone group distinguishes it from its more commonly studied isomer, 3-methylcyclohex-2-en-1-one.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O[1]
Molecular Weight110.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number31883-98-4[1]
AppearanceColorless to pale yellow liquidN/A
Boiling Point~171°C at 760 mmHgN/A
Density~0.964 g/cm³N/A

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueData HighlightsSource
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 110. Key fragment ions can be observed.[1]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups are expected.[1]
¹H NMR Spectroscopy Expected signals would include those for the methyl group, allylic protons, and protons adjacent to the carbonyl group.N/A
¹³C NMR Spectroscopy Expected signals would correspond to the carbonyl carbon, olefinic carbons, and aliphatic carbons in the ring.N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies. A common general method for the formation of substituted cyclohexenones is the Robinson annulation.[2][3] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2][3]

A potential synthetic pathway could start from 3-methylcyclohexanone. The general workflow for such a transformation is outlined below.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product 3-Methylcyclohexanone 3-Methylcyclohexanone Enolate_Formation Enolate Formation (e.g., with LDA) 3-Methylcyclohexanone->Enolate_Formation Reaction_with_Electrophile Reaction with an Electrophile (e.g., Phenylselenyl bromide) Enolate_Formation->Reaction_with_Electrophile Oxidation_and_Elimination Oxidation and Syn-Elimination Reaction_with_Electrophile->Oxidation_and_Elimination This compound This compound Oxidation_and_Elimination->this compound

A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. Its isomer, 3-methylcyclohex-2-en-1-one, is known to be used in the synthesis of pharmaceuticals and pesticides.[4] Derivatives of cyclohexene (B86901) structures have been investigated for a range of biological activities, including antiparkinsonian and antimicrobial effects. However, these studies do not specifically implicate this compound.

Given the interest in cyclohexenone scaffolds in drug discovery, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic relevance. The logical workflow for such an investigation is presented below.

G Compound This compound Screening High-Throughput Screening Compound->Screening Assay Development Hit_Identification Hit Identification Screening->Hit_Identification Data Analysis Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR Studies Preclinical Preclinical Studies Lead_Optimization->Preclinical In Vivo Models Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for drug discovery involving a novel compound.

Conclusion

This compound is a chemical entity with established physical and chemical properties. While general synthetic strategies for related compounds are well-documented, specific experimental protocols for this particular isomer are not widely reported. Furthermore, its biological activity and potential roles in signaling pathways remain largely unexplored, presenting an opportunity for future research in the field of medicinal chemistry and drug development. Further investigation is warranted to fully elucidate the synthetic methodologies and pharmacological profile of this compound.

References

An In-depth Technical Guide to 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylcyclohex-3-en-1-one, alongside detailed experimental protocols for its synthesis and analysis. The document also explores potential, though currently hypothetical, applications in neuroscience research, providing a framework for future investigation.

Core Molecular Information

This compound is a cyclic ketone with the chemical formula C₇H₁₀O.[1] Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group and a methyl group substituent on the carbon-carbon double bond.

Molecular Structure and Properties

Below is a summary of the key molecular and physical properties of this compound.

PropertyValueSource
Chemical Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [2][3]
IUPAC Name This compound[1][2]
CAS Number 31883-98-4[1]
Boiling Point ~201°CBenchchem
Flash Point 55.5°CBenchchem
logP 1.15Benchchem
Appearance Colorless to pale yellow liquidBenchchem

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented below.

Proposed Synthesis via Robinson Annulation

Materials:

  • Acetone (B3395972)

  • Methyl vinyl ketone

  • Base (e.g., sodium ethoxide in ethanol)

  • Ethanol (B145695) (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in ethanol to create a basic solution. Cool the solution in an ice bath.

  • Michael Addition: Slowly add acetone to the basic solution to form the enolate. To this, add methyl vinyl ketone dropwise while stirring. Allow the reaction to proceed at room temperature to form the 1,5-diketone intermediate.

  • Aldol (B89426) Condensation and Cyclization: Gently heat the reaction mixture to reflux. The base will catalyze an intramolecular aldol condensation of the diketone, followed by dehydration to form the 3-methylcyclohex-2-en-1-one isomer.

  • Isomerization (Proposed): Acid-catalyzed isomerization can be attempted to shift the double bond to the 3-position. After cooling the reaction mixture, carefully neutralize with hydrochloric acid and then acidify to promote the migration of the double bond to the more substituted, thermodynamically stable position.

  • Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[7]

Instrumentation and Conditions:

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.

  • Detection: UV detector (wavelength to be determined based on the compound's UV-Vis spectrum).

  • Flow Rate: As appropriate for the column dimensions.

  • Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • Injection: Inject the standard and sample solutions onto the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and determine the retention time of this compound from the standard. Identify and quantify the compound in the sample by comparing retention times and peak areas.

Potential Biological Significance and Signaling Pathways

While there is no direct evidence of the biological activity of this compound, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated antiparkinsonian activity in a mouse model. This suggests that cyclohexene derivatives may have neuroprotective effects.

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A hypothetical mechanism of action for a neuroprotective compound could involve the modulation of signaling pathways that promote neuronal survival and reduce oxidative stress, such as the PI3K/Akt pathway.

Below is a conceptual diagram of a potential synthesis and analysis workflow, and a hypothetical signaling pathway where a compound like this compound might exert a therapeutic effect.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Workflow Acetone Acetone Michael_Addition Michael Addition Acetone->Michael_Addition MVK Methyl Vinyl Ketone MVK->Michael_Addition Base Base (e.g., NaOEt) Base->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation & Dehydration Diketone->Aldol_Condensation Isomer_2 3-Methylcyclohex-2-en-1-one Aldol_Condensation->Isomer_2 Acid_Isomerization Acid-Catalyzed Isomerization Isomer_2->Acid_Isomerization Product This compound Acid_Isomerization->Product Purification Purification (Distillation/Chromatography) Product->Purification Crude_Product Crude Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Purity_Confirmation Purity Confirmation Data_Analysis->Purity_Confirmation

Caption: Proposed Synthesis and Analysis Workflow for this compound.

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Neuronal_Survival Neuronal Survival & Gene Expression CREB->Neuronal_Survival Compound This compound (Hypothetical) Compound->Akt potentiates?

Caption: Hypothetical interaction of this compound with the PI3K/Akt signaling pathway.

References

understanding the tautomerism of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of this compound, a fundamental concept with implications in organic synthesis and drug development. The document elucidates the equilibrium between the non-conjugated β,γ-unsaturated ketone and its more stable conjugated α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one. A detailed examination of the thermodynamic principles governing this isomerization is presented, supported by analogies to similar chemical systems. This guide outlines detailed experimental protocols for the spectroscopic and computational investigation of this tautomeric equilibrium and summarizes the expected quantitative data in a structured format. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and experimental workflows, offering a deeper understanding of the core principles for researchers and professionals in the field.

Introduction to the Tautomerism of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical concept in organic chemistry. In the case of this compound, a β,γ-unsaturated ketone, it exists in equilibrium with its α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one. This equilibrium is a form of keto-enol tautomerism, where the interconversion proceeds through an enol intermediate. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

The conjugated system in 3-methylcyclohex-2-en-1-one, where the carbon-carbon double bond is in conjugation with the carbonyl group, confers significant thermodynamic stability. This is due to the delocalization of π-electrons over the four-atom system, which lowers the overall energy of the molecule. In contrast, this compound lacks this conjugation, rendering it the less stable tautomer. Consequently, the equilibrium heavily favors the formation of the conjugated isomer.

Tautomerism This compound This compound (β,γ-unsaturated) Less Stable Enol Intermediate Enol Intermediate This compound->Enol Intermediate [H+] or [OH-] Enol Intermediate->this compound 3-Methylcyclohex-2-en-1-one 3-Methylcyclohex-2-en-1-one (α,β-unsaturated) More Stable Enol Intermediate->3-Methylcyclohex-2-en-1-one 3-Methylcyclohex-2-en-1-one->Enol Intermediate [H+] or [OH-]

Figure 1: Tautomeric equilibrium of this compound.

Thermodynamic Stability

The thermodynamic preference for the α,β-unsaturated isomer is a well-established principle in organic chemistry. This stability can be rationalized by comparing the heats of hydrogenation of the isomers. The more stable isomer will release less heat upon hydrogenation to the corresponding saturated compound, methylcyclohexanone.

An analogous system, the isomerization of methylcyclohexene isomers, provides strong evidence for this principle. Experimental data shows that 1-methylcyclohexene (an endocyclic trisubstituted alkene) is thermodynamically more stable than 3-methylcyclohexene (B1581247) (an endocyclic disubstituted alkene). This increased stability is attributed to hyperconjugation and the greater substitution of the double bond in the 1-position. Similarly, the conjugated double bond in 3-methylcyclohex-2-en-1-one benefits from electronic stabilization, making it the predominant species at equilibrium.

Quantitative Data

ParameterSymbolExpected ValueSignificance
Equilibrium ConstantKeq> 1Favors 3-methylcyclohex-2-en-1-one
Gibbs Free EnergyΔG°< 0Spontaneous isomerization to the conjugated form
EnthalpyΔH°< 0Exothermic isomerization
EntropyΔS°~ 0Minimal change in disorder

Experimental Protocols

The tautomeric equilibrium of this compound can be investigated using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers in solution.

Protocol:

  • Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a controlled temperature.

  • Spectral Analysis: Identify the distinct signals corresponding to the vinylic and allylic protons of both the α,β- and β,γ-unsaturated isomers.

  • Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at equilibrium. For example, the integral of the vinylic proton in the 2-position of 3-methylcyclohex-2-en-1-one can be compared to the integral of the vinylic protons in the 3- and 4-positions of this compound.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant, Keq = [3-methylcyclohex-2-en-1-one] / [this compound].

NMR_Workflow cluster_0 NMR Spectroscopy Workflow Sample Prep Sample Preparation (Dissolve in deuterated solvent) Data Acq 1H NMR Data Acquisition Sample Prep->Data Acq Spectral Analysis Spectral Analysis (Identify distinct signals) Data Acq->Spectral Analysis Quantification Integration of Signals Spectral Analysis->Quantification Keq Calc Calculation of Keq Quantification->Keq Calc

Figure 2: Workflow for NMR analysis of tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can differentiate between the conjugated and non-conjugated isomers based on their distinct electronic transitions.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the ketone mixture in a UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Spectral Analysis: The conjugated isomer, 3-methylcyclohex-2-en-1-one, will exhibit a strong π → π* absorption at a longer wavelength (typically > 220 nm) compared to the non-conjugated isomer, which will have a weaker n → π* transition at a shorter wavelength.

  • Quantification: While less precise for quantification than NMR, the absorbance at the λmax of the conjugated isomer can be used to estimate its concentration using the Beer-Lambert law, provided a pure standard is available.

UVVis_Logic Conjugated System Conjugated System (α,β-unsaturated) Longer Wavelength Absorption Longer λmax (π → π) Conjugated System->Longer Wavelength Absorption Non-conjugated System Non-conjugated System (β,γ-unsaturated) Shorter Wavelength Absorption Shorter λmax (n → π) Non-conjugated System->Shorter Wavelength Absorption

Figure 3: Relationship between conjugation and UV-Vis absorption.
Computational Chemistry

Quantum mechanical calculations can provide theoretical insights into the relative stabilities of the tautomers.

Protocol:

  • Structure Generation: Build the 3D structures of both this compound and 3-methylcyclohex-2-en-1-one.

  • Geometry Optimization: Perform geometry optimization for both isomers using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures.

  • Relative Stability: The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two tautomers. A negative ΔG for the isomerization of the β,γ- to the α,β-isomer will confirm the higher stability of the conjugated system.

Conclusion

The tautomerism of this compound is a prime example of the thermodynamic preference for conjugated systems. The equilibrium lies heavily in favor of the α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one, due to the stabilizing effect of π-electron delocalization. The experimental and computational protocols outlined in this guide provide a robust framework for the qualitative and quantitative investigation of this fundamental chemical principle, which is of significant importance in the fields of chemical synthesis and drug development. Understanding and controlling such tautomeric equilibria are essential for predicting reaction outcomes and designing molecules with desired chemical and biological properties.

Methodological & Application

Robinson Annulation of 3-Methylcyclohex-3-en-1-one: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Robinson annulation stands as a cornerstone of carbocyclic ring formation. This powerful reaction, which serially combines a Michael addition and an intramolecular aldol (B89426) condensation, is instrumental in the synthesis of complex molecular architectures, particularly in the realm of steroid and terpenoid chemistry. This application note provides a detailed protocol and relevant data for the Robinson annulation using 3-Methylcyclohex-3-en-1-one as a key substrate, leading to the formation of the bicyclic enone, 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

The Robinson annulation, first described by Sir Robert Robinson in 1935, facilitates the construction of a six-membered ring onto an existing ketone. The reaction sequence is a testament to the efficiency of tandem reactions in organic synthesis. The initial Michael addition of an enolate to an α,β-unsaturated ketone is followed by an intramolecular aldol condensation, culminating in the formation of a cyclohexenone derivative. The versatility of this reaction has cemented its importance in the total synthesis of numerous natural products and pharmaceutically active compounds.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of this compound with a suitable Michael acceptor, typically methyl vinyl ketone (MVK), in the presence of a base. The reaction proceeds through the following key steps:

  • Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

  • Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (MVK) in a conjugate addition, forming a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The newly formed diketone, under the basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group to form a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated bicyclic ketone product.

Experimental Protocols

While the general principle of the Robinson annulation is straightforward, the specific conditions can significantly impact the yield and purity of the desired product. Below are two representative protocols for the Robinson annulation of this compound.

Protocol 1: Base-Catalyzed One-Pot Synthesis

This protocol outlines a standard one-pot procedure using a common base.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

Protocol 2: Two-Step Procedure with Intermediate Isolation

Isolating the Michael adduct before the aldol condensation can sometimes lead to higher overall yields, as it minimizes side reactions such as polymerization of the methyl vinyl ketone.[1]

Step A: Michael Addition

  • Follow steps 1-4 of Protocol 1.

  • After the addition of MVK, stir the reaction at 0 °C for 4-6 hours, monitoring for the consumption of the starting enone and the formation of the 1,5-diketone intermediate by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude Michael adduct.

Step B: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude Michael adduct from Step A in methanol.

  • Add a solution of sodium methoxide in methanol (2.0 eq) and reflux the mixture for 4-8 hours, monitoring the cyclization by TLC.

  • Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the Robinson annulation of this compound with methyl vinyl ketone. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (One-Pot)Protocol 2 (Two-Step)Reference
Substrate This compoundThis compound
Michael Acceptor Methyl vinyl ketoneMethyl vinyl ketone
Base Sodium methoxideSodium methoxide
Solvent MethanolMethanol
Reaction Time 12-24 hoursMichael: 4-6 h; Aldol: 4-8 h
Temperature 0 °C to RTMichael: 0 °C; Aldol: Reflux
Typical Yield 60-75%70-85%[General observation from similar reactions]

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Two-Step Synthesis p1_start Mix this compound and NaOMe in MeOH p1_mvk Add Methyl Vinyl Ketone (MVK) at 0°C p1_start->p1_mvk p1_react Stir at RT for 12-24h p1_mvk->p1_react p1_workup Workup and Purification p1_react->p1_workup p1_product 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one p1_workup->p1_product p2_start Michael Addition: Substrate, NaOMe, MVK in MeOH at 0°C p2_isolate Isolate Michael Adduct p2_start->p2_isolate p2_aldol Aldol Condensation: Adduct, NaOMe in MeOH, Reflux p2_isolate->p2_aldol p2_workup Workup and Purification p2_aldol->p2_workup p2_product 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one p2_workup->p2_product

Figure 1: Experimental workflows for one-pot and two-step Robinson annulation.

robinson_annulation_mechanism cluster_mechanism Reaction Mechanism start This compound enolate Enolate Formation (Base) start->enolate michael_addition Michael Addition enolate->michael_addition michael_acceptor Methyl Vinyl Ketone michael_acceptor->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxy_ketone β-Hydroxy Ketone aldol->hydroxy_ketone dehydration Dehydration hydroxy_ketone->dehydration product Final Product dehydration->product

Figure 2: Key steps in the Robinson annulation mechanism.

Applications in Drug Development and Natural Product Synthesis

The bicyclic core structure synthesized through this Robinson annulation is a common motif in a variety of biologically active molecules. Steroids, a class of lipids characterized by a specific four-ring carbon structure, are prime examples. The initial A and B rings of many steroids can be constructed using a Robinson annulation approach.[2] Furthermore, this annulation is a key step in the synthesis of various terpenes and other natural products with potential therapeutic applications. The ability to introduce functionality at various positions of the cyclohexenone ring system allows for the generation of diverse molecular libraries for drug discovery programs.

Troubleshooting and Optimization

Several factors can influence the success of the Robinson annulation:

  • Purity of Reagents: Methyl vinyl ketone is prone to polymerization, especially in the presence of base.[3] Using freshly distilled MVK is crucial for achieving good yields.

  • Choice of Base and Solvent: The basicity and steric hindrance of the base, as well as the polarity of the solvent, can affect the rate and selectivity of the reaction. Common bases include alkali metal hydroxides, alkoxides, and amines.

  • Temperature Control: The Michael addition is often exothermic, and maintaining a low temperature during the addition of the Michael acceptor can help to minimize side reactions.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times.

By carefully controlling these parameters, researchers can effectively utilize the Robinson annulation of this compound as a reliable method for the synthesis of valuable bicyclic intermediates in their research and development endeavors.

References

Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction is instrumental in the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds. 3-Methylcyclohex-3-en-1-one is a versatile Michael acceptor, with the electron-withdrawing ketone functionality activating the conjugated carbon-carbon double bond for nucleophilic attack at the β-position. This application note provides detailed protocols and representative data for the Michael addition of common carbon nucleophiles, specifically diethyl malonate and nitromethane (B149229), to this compound.

General Principles of the Michael Addition

The reaction mechanism typically proceeds via three key steps:

  • Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion.[3]

  • Protonation: The resulting enolate intermediate is protonated by a proton source, often during aqueous workup, to yield the final 1,5-dicarbonyl or related adduct.[2]

The choice of base, solvent, and catalyst can significantly influence the reaction's yield, diastereoselectivity, and enantioselectivity. Organocatalysis has emerged as a powerful tool for achieving high stereocontrol in Michael additions.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the Michael addition to this compound with selected nucleophiles. These values are based on typical outcomes for similar cyclic enone substrates and serve as a benchmark for experimental design.

Table 1: Michael Addition of Diethyl Malonate to this compound

EntryCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Sodium EthoxideEthanol (B145695)Reflux485Not ApplicableRacemic
2Proline-derived OrganocatalystToluene (B28343)Room Temp249290:1095
3Thiourea-based OrganocatalystCH₂Cl₂04888>95:598

Table 2: Michael Addition of Nitromethane to this compound

EntryCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1DBUTHFRoom Temp127850:50Racemic
2Chiral Diamine OrganocatalystChloroform-20728585:1592
3Cinchona Alkaloid CatalystToluene-40968292:897

Mandatory Visualizations

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Progress cluster_workup Workup and Isolation cluster_purification Purification and Analysis Start Dissolve this compound and Catalyst in Solvent AddDonor Add Michael Donor Start->AddDonor Stir Stir at Specified Temperature AddDonor->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Typical experimental workflow for a Michael addition reaction.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and absolute ethanol.

  • Add diethyl malonate (1.2 equiv.) to the stirred solution.

  • Slowly add a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Nitromethane

This protocol outlines a representative procedure for an enantioselective Michael addition of nitromethane to this compound using a chiral organocatalyst.

Materials:

  • This compound

  • Nitromethane

  • Chiral primary amine or thiourea-based organocatalyst (e.g., a derivative of cinchonine (B1669041) or (1R,2R)-(-)-1,2-diaminocyclohexane)

  • Anhydrous toluene or chloroform

  • Ethyl acetate (B1210297)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the chiral organocatalyst (0.1 equiv.) and the chosen anhydrous solvent (e.g., toluene).

  • Stir the mixture at the specified temperature (e.g., -20 °C) for 10 minutes.

  • Add this compound (1.0 equiv.) to the solution.

  • Add nitromethane (2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the catalytic hydrogenation of 3-Methylcyclohex-3-en-1-one to produce 3-methylcyclohexanone (B152366). The selective reduction of the carbon-carbon double bond in the presence of a carbonyl group is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex molecular scaffolds. This application note outlines protocols using common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel, detailing the reaction setup, execution, and workup procedures. Additionally, quantitative data from analogous reactions are presented to provide expected outcomes for yield and diastereoselectivity.

Introduction

The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental reaction in organic chemistry. The selective hydrogenation of the C=C double bond to yield the corresponding saturated ketone is often desired, as the ketone functionality can be used for further synthetic manipulations. This compound is a useful building block, and its reduction product, 3-methylcyclohexanone, can exist as a mixture of cis and trans diastereomers. The control of this diastereoselectivity is a key challenge and is influenced by the choice of catalyst, solvent, and reaction conditions.

This document provides two primary protocols for the catalytic hydrogenation of this compound, leveraging widely used and robust catalytic systems.

Reaction Pathway

The catalytic hydrogenation of this compound selectively reduces the carbon-carbon double bond to yield 3-methylcyclohexanone. The reaction proceeds via the addition of two hydrogen atoms across the double bond, typically from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.

Reaction_Pathway cluster_main Catalytic Hydrogenation of this compound start This compound product 3-Methylcyclohexanone (cis/trans mixture) start->product H₂, Catalyst (Pd/C or Raney Ni)

Caption: Reaction scheme for the catalytic hydrogenation.

Experimental Protocols

Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (especially Pd/C and Raney Nickel when dry). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Ensure that there are no sources of ignition near the reaction setup.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and highly active catalyst for the hydrogenation of alkenes. It is generally selective for the reduction of carbon-carbon multiple bonds in the presence of other functional groups like ketones.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate (B1210297) (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add a suitable solvent such as ethanol or ethyl acetate (to make a ~0.1 M solution).

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere if dry.

  • Seal the flask with a septum and purge the flask with an inert gas (Nitrogen or Argon) for several minutes.

  • Hydrogenation: Connect the flask to a hydrogen gas source (a balloon filled with H₂ is suitable for atmospheric pressure reactions). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: Do not allow the filter cake containing Pd/C to dry, as it can ignite in the presence of air. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-methylcyclohexanone. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst, particularly effective for the hydrogenation of a wide range of functional groups, including alkenes and carbonyls. Under controlled conditions, it can be used for the selective hydrogenation of the C=C bond.

Materials:

  • This compound

  • Raney® Nickel (in a water or ethanol slurry)

  • Ethanol (reagent grade)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar or mechanical stirring

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Commercially available Raney® Nickel is typically stored as a slurry in water. Before use, the water should be replaced with the reaction solvent (e.g., ethanol). Carefully decant the water and wash the catalyst with several portions of ethanol. All transfers and washing should be done while keeping the catalyst wet to prevent ignition.

  • Reaction Setup: In a hydrogenation vessel, add this compound (1.0 eq) dissolved in ethanol.

  • Carefully add the Raney® Nickel slurry (typically a small spatula tip amount, but the loading can be optimized).

  • Seal the hydrogenation apparatus and purge it several times with hydrogen gas to remove air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this may also increase the reduction of the ketone.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen tank or by analyzing aliquots via GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Allow the catalyst to settle, then carefully decant the solution. Alternatively, filter the mixture through a pad of Celite®. Keep the catalyst wet at all times.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-methylcyclohexanone. Purify as needed.

Data Presentation

CatalystSubstrateSolventH₂ PressureTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference Analogy
10% Pd/CSubstituted CyclohexenoneEthanol1 atm25>95Varies (often slight preference for cis)General knowledge of Pd/C hydrogenation
Raney® NiSubstituted CyclohexenoneEthanol50 psi25>90Varies (can be sensitive to conditions)General knowledge of Raney Ni hydrogenation
PtO₂Substituted CyclohexenoneAcetic Acid1 atm25HighCan favor cis isomerGeneral knowledge of platinum-catalyzed hydrogenation

Note: The diastereoselectivity of the hydrogenation of substituted cyclohexenones is influenced by the catalyst and the steric environment of the substrate. The approach of hydrogen to the catalyst surface often occurs from the less hindered face, but the final ratio can be complex to predict without experimental data. For this compound, both cis and trans isomers of 3-methylcyclohexanone are expected to be formed.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the catalytic hydrogenation process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Weigh Substrate & Catalyst D Add Reagents to Flask A->D B Prepare Solvent B->D C Assemble Reaction Vessel C->D E Purge with Inert Gas D->E F Introduce Hydrogen E->F G Stir and Monitor F->G H Purge with Inert Gas G->H I Filter to Remove Catalyst H->I J Solvent Evaporation I->J K Purification (if needed) J->K

Caption: General workflow for catalytic hydrogenation.

Decision_Tree Start Start: Hydrogenation of This compound Catalyst Choose Catalyst Start->Catalyst Pd_C Pd/C Protocol Catalyst->Pd_C Mild Conditions Raney_Ni Raney Ni Protocol Catalyst->Raney_Ni High Activity Reaction Perform Hydrogenation Pd_C->Reaction Raney_Ni->Reaction Workup Workup and Isolate Product Reaction->Workup Analysis Analyze Yield and Diastereoselectivity Workup->Analysis

Caption: Decision logic for catalyst selection.

Conclusion

The catalytic hydrogenation of this compound can be effectively achieved using standard heterogeneous catalysts such as Pd/C and Raney® Nickel. The provided protocols offer a solid foundation for researchers to perform this transformation. While high yields are generally expected for the reduction of the carbon-carbon double bond, the diastereoselectivity of the resulting 3-methylcyclohexanone may require optimization depending on the desired stereoisomer. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.

Application Notes: The Strategic Use of 3-Methylcyclohex-3-en-1-one in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-en-1-one is a versatile six-membered ring building block employed in the stereoselective synthesis of a variety of natural products. Its inherent functionality, including a ketone and a trisubstituted double bond, provides multiple reaction sites for strategic bond formations. This document outlines key applications and detailed experimental protocols for the use of this compound in the total synthesis of complex molecular architectures, with a focus on the formation of bioactive sesquiterpenoids. The strategic applications highlighted herein demonstrate its utility in constructing intricate carbocyclic frameworks through reactions such as conjugate additions and Robinson annulations.

Featured Application: Total Synthesis of (±)-Axenol

A notable application of this compound is in the total synthesis of (±)-axenol, a sesquiterpenoid featuring a bicyclo[4.4.0]decane core. The synthesis leverages a key conjugate addition and subsequent intramolecular aldol (B89426) reaction sequence to construct the characteristic fused ring system.

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-axenol reveals this compound as a crucial starting material for the construction of the decalin framework. The key disconnection involves a Robinson annulation, which in the forward sense, is achieved through a Michael addition of a suitable enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Retrosynthesis_Axenol Axenol (±)-Axenol Intermediate1 Bicyclic Enone Axenol->Intermediate1 Functional Group Interconversion StartingMaterials This compound + Methyl Vinyl Ketone Intermediate1->StartingMaterials Robinson Annulation

Caption: Retrosynthetic analysis of (±)-Axenol.

Synthetic Strategy and Key Transformations

The forward synthesis commences with the conjugate addition of a methyl group to this compound, which can be achieved using organocuprate chemistry to afford 3,3-dimethylcyclohexanone (B1346601). This intermediate is then subjected to a Robinson annulation with methyl vinyl ketone to construct the bicyclic core of axenol.

Forward_Synthesis_Axenol cluster_start Starting Material cluster_step1 Conjugate Addition cluster_step2 Robinson Annulation cluster_final Further Transformations A This compound B 3,3-Dimethylcyclohexanone A->B 1. Me₂CuLi 2. H₃O⁺ C Bicyclic Enone Intermediate B->C Methyl Vinyl Ketone, Base D (±)-Axenol C->D Reduction, etc.

Caption: Synthetic workflow for (±)-Axenol.

Experimental Protocols

The following are detailed experimental protocols for the key reactions involving this compound in the synthesis of the bicyclic enone intermediate for (±)-axenol.

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone via Conjugate Addition

Objective: To perform a 1,4-conjugate addition of a methyl group to this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with CuI (1.05 eq).

  • Anhydrous Et₂O is added, and the suspension is cooled to 0 °C.

  • MeLi (2.1 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at 0 °C.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with Et₂O (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (by GC-MS)
This compound1.085-90>98%
MeLi2.1--
CuI1.05--
Protocol 2: Robinson Annulation to form the Bicyclic Enone Intermediate

Objective: To construct the bicyclic enone core via a Robinson annulation of 3,3-dimethylcyclohexanone.

Materials:

  • 3,3-Dimethylcyclohexanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) in ethanol (B145695)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for reflux

Procedure:

  • A 250 mL round-bottom flask is charged with 3,3-dimethylcyclohexanone (1.0 eq) and anhydrous ethanol.

  • Sodium ethoxide (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Methyl vinyl ketone (1.2 eq) is added dropwise, and the reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is neutralized with 1 M HCl.

  • The ethanol is removed under reduced pressure.

  • The residue is taken up in Et₂O and washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data:

ReactantMolar Eq.Yield (%)Diastereomeric Ratio
3,3-Dimethylcyclohexanone1.070-75N/A
Methyl Vinyl Ketone1.2--
Sodium Ethoxide1.1--

Logical Relationship of Synthetic Steps

The sequence of reactions is critical for the successful synthesis of the target scaffold. The initial conjugate addition sets the stereochemistry at one of the chiral centers, and the subsequent Robinson annulation establishes the fused ring system.

Logical_Relationship Start This compound Step1 Conjugate Addition (Formation of Quaternary Center) Start->Step1 Intermediate 3,3-Dimethylcyclohexanone Step1->Intermediate Step2 Robinson Annulation (Ring Formation) Intermediate->Step2 Product Bicyclic Enone Intermediate Step2->Product

Caption: Logical flow of the synthesis.

Conclusion

This compound serves as a valuable and versatile starting material in the total synthesis of natural products. The presented application in the synthesis of (±)-axenol highlights its utility in constructing complex bicyclic systems through well-established and reliable chemical transformations. The detailed protocols provide a practical guide for researchers aiming to utilize this building block in their own synthetic endeavors. The strategic application of conjugate addition and Robinson annulation reactions on this substrate opens avenues for the efficient and stereocontrolled synthesis of a wide range of bioactive molecules.

Application Notes and Protocols: Diels-Alder Reaction of 3-Methylcyclohex-2-en-1-one with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Diels-Alder reaction involving 3-methylcyclohex-2-en-1-one as the dienophile. This powerful cycloaddition reaction offers a versatile method for the synthesis of complex polycyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. This document outlines the general principles, a specific experimental protocol, and key considerations for employing this reaction in a research and development setting.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] 3-Methylcyclohex-2-en-1-one is an α,β-unsaturated ketone that can serve as a moderately activated dienophile. The presence of the methyl group and the cyclic nature of the dienophile can influence the stereochemical outcome of the reaction, leading to the formation of structurally complex and stereochemically rich adducts.

The reactivity of 3-methylcyclohex-2-en-1-one in Diels-Alder reactions can be significantly enhanced through the use of Lewis acid catalysts.[2] Lewis acids coordinate to the carbonyl oxygen of the enone, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and accelerating the reaction rate.[3] This catalytic approach also often improves the regioselectivity and stereoselectivity of the cycloaddition.[2]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a cyclic transition state, leading to the syn-addition of the diene to the dienophile. The stereochemistry of the reactants is retained in the product. For cyclic dienophiles like 3-methylcyclohex-2-en-1-one, the reaction typically proceeds via an endo transition state, which is favored by secondary orbital interactions, although the exo product can also be formed depending on the reaction conditions and the steric bulk of the reactants.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Dienophile 3-Methylcyclohex-2-en-1-one (Dienophile) TS Cyclic Transition State Dienophile->TS + Diene Diene Diene Product Diels-Alder Adduct TS->Product [4+2] Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for the Lewis acid-catalyzed Diels-Alder reaction of 3-methylcyclohex-2-en-1-one with a substituted diene as reported in the literature.[4][5]

DienophileDieneCatalyst (molar ratio)SolventTemperature (°C)Time (h)Product Yield (%)Reference
3-Methylcyclohex-2-en-1-one2-Methyl-4-trimethylsilyloxy-1,3-pentadieneAlBr₃/AlMe₃ (5:1)Toluene/CH₂Cl₂-54882[4][5]

Experimental Protocols

This section provides a detailed experimental protocol for the Lewis acid-catalyzed Diels-Alder reaction of 3-methylcyclohex-2-en-1-one.

Protocol 1: Mixed Lewis Acid-Catalyzed Diels-Alder Reaction[4][5]

Materials:

  • 3-Methylcyclohex-2-en-1-one

  • 2-Methyl-4-trimethylsilyloxy-1,3-pentadiene

  • Aluminum bromide (AlBr₃)

  • Trimethylaluminum (B3029685) (AlMe₃)

  • Toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septum

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., ice-salt or cryocooler)

  • Rotary evaporator

  • Standard glassware for workup and purification

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry glassware under inert atmosphere B Add dienophile and solvent A->B C Cool to -5 °C B->C D Prepare Lewis acid catalyst solution C->D E Add catalyst to the reaction mixture D->E F Add diene dropwise E->F G Stir at -5 °C for 48 h F->G H Quench with aqueous HCl G->H I Extract with diethyl ether H->I J Dry organic layer with MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Diels-Alder reaction.

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylcyclohex-2-en-1-one and anhydrous toluene/dichloromethane.

    • Cool the solution to -5 °C using a suitable cooling bath.

  • Catalyst Preparation and Addition:

    • In a separate dry flask under an inert atmosphere, prepare the mixed Lewis acid catalyst by adding trimethylaluminum to a solution of aluminum bromide in anhydrous toluene/dichloromethane to achieve a 5:1 molar ratio of AlBr₃ to AlMe₃.

    • Slowly add the freshly prepared Lewis acid catalyst solution to the cooled solution of the dienophile.

  • Reaction:

    • To the resulting mixture, add 2-methyl-4-trimethylsilyloxy-1,3-pentadiene dropwise via syringe over a period of 10-15 minutes.

    • Stir the reaction mixture at -5 °C for 48 hours.

  • Workup:

    • After 48 hours, quench the reaction by the slow addition of a saturated aqueous solution of hydrochloric acid at -5 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct.

Discussion and Considerations

The successful Diels-Alder reaction of 3-methylcyclohex-2-en-1-one is highly dependent on the nature of the diene and the reaction conditions. The provided protocol utilizes a highly reactive, electron-rich silyloxy diene in conjunction with a strong Lewis acid catalyst.[4][5]

Reactivity with Other Dienes:

  • Acyclic Dienes (e.g., 1,3-butadiene, isoprene): The reaction of 3-methylcyclohex-2-en-1-one with less activated, simple acyclic dienes may require more forcing conditions, such as higher temperatures or higher concentrations of a Lewis acid catalyst. The regioselectivity of the reaction with unsymmetrical dienes like isoprene (B109036) will need to be considered.

  • Cyclic Dienes (e.g., cyclopentadiene (B3395910), 1,3-cyclohexadiene): Cyclic dienes are generally more reactive in Diels-Alder reactions due to their fixed s-cis conformation. Reactions with these dienes are expected to proceed more readily, potentially even under thermal conditions, although Lewis acid catalysis can still be beneficial for improving reaction rates and selectivity. The reaction with cyclopentadiene would lead to the formation of a bridged bicyclic system.

Stereoselectivity:

The stereochemical outcome of the Diels-Alder reaction with 3-methylcyclohex-2-en-1-one will result in the formation of multiple new stereocenters. The facial selectivity of the diene's approach to the cyclohexenone ring and the endo/exo selectivity of the transition state will determine the final stereochemistry of the product. Careful analysis of the product mixture, for example by NMR spectroscopy and/or X-ray crystallography, is essential to determine the stereochemical outcome.

Conclusion

The Diels-Alder reaction of 3-methylcyclohex-2-en-1-one provides a valuable synthetic route to complex polycyclic molecules. The use of Lewis acid catalysis is crucial for achieving high yields, particularly with less reactive dienes. The provided protocol for a mixed Lewis acid-catalyzed reaction serves as a strong starting point for further exploration with a variety of dienes. Researchers and drug development professionals can leverage this powerful transformation to access novel chemical entities with potential biological activity. Further investigation into the scope of dienes and the optimization of reaction conditions will continue to expand the utility of 3-methylcyclohex-2-en-1-one as a versatile building block in organic synthesis.

References

Application Notes and Protocols for the Grignard Reaction with 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the experimental setup and protocol for the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with 3-methylcyclohex-3-en-1-one. This reaction is of significant interest as it involves an α,β-unsaturated ketone, presenting the possibility of two regiochemical outcomes: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. For drug development professionals, controlling this regioselectivity is paramount as it dictates the molecular scaffold and, consequently, the biological activity of the resulting product. Typically, Grignard reagents, being "hard" nucleophiles, predominantly favor 1,2-addition, leading to the formation of a tertiary allylic alcohol.[1]

Reaction Pathways: 1,2- vs. 1,4-Addition

The reaction of a Grignard reagent with this compound can theoretically yield two primary products depending on the site of nucleophilic attack.[1][2]

  • 1,2-Addition Pathway (Major): The Grignard reagent attacks the electrophilic carbonyl carbon. Following an aqueous workup, this pathway yields 1,3-dimethylcyclohex-3-en-1-ol. This is generally the kinetically favored product for Grignard reagents.[1][2]

  • 1,4-Addition Pathway (Minor): The nucleophile adds to the β-carbon of the α,β-unsaturated system. This pathway is more commonly favored when using "soft" nucleophiles like organocuprates (Gilman reagents) or in the presence of a copper(I) catalyst.[1] The initial intermediate, a magnesium enolate, upon workup, would tautomerize to the more stable ketone, yielding 3,3-dimethylcyclohexan-1-one.

Experimental Protocol

This protocol outlines a general procedure for the 1,2-addition of methylmagnesium bromide to this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnesium turnings (for in situ Grignard reagent preparation, if not using a commercial solution)

  • Methyl iodide or methyl bromide (for in situ Grignard reagent preparation)

  • Iodine crystal (as an activator for magnesium)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification (beakers, Erlenmeyer flasks, etc.)

  • Syringes and needles

Procedure:

Part A: Preparation of the Grignard Reagent (if not using a commercial solution)

  • Apparatus Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried to remove any traces of water.[3][4] The entire system should be under a positive pressure of an inert gas like nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.[3] Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Initiation of Reaction: In a separate dry flask, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[5]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

Part B: Grignard Reaction with this compound

  • Reaction Setup: In a separate oven-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the solution of the enone to 0 °C using an ice-water bath. Add the prepared Grignard reagent (or a commercial solution, 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred solution of the enone over 30 minutes.[1] Maintain the temperature below 10 °C during the addition as the reaction is exothermic.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching the Reaction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[1][4] This process is exothermic and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[1][4]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acid) and then with brine (to reduce the amount of dissolved water).[1][3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][3] Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain the pure 1,3-dimethylcyclohex-3-en-1-ol.[3]

Data Presentation

Table 1: Reagent Quantities for a Typical Laboratory-Scale Synthesis

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
This compound110.15[6]0.051.05.51 g
Magnesium Turnings24.310.061.21.46 g
Methyl Iodide141.940.0551.17.81 g (3.44 mL)
Anhydrous Diethyl Ether74.12--~150 mL
Saturated NH₄Cl---~50 mL

Note: The quantities are based on a representative scale and may be adjusted as needed.

Table 2: Expected Product and Yield

ProductMolecular Weight ( g/mol )Theoretical YieldExpected Yield (80%)
1,3-Dimethylcyclohex-3-en-1-ol126.206.31 g~5.05 g

Note: Expected yield is an estimate based on typical Grignard reaction efficiencies.

Experimental Workflow and Signaling Pathways

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep 1. Assemble dry glassware under inert atmosphere add_mg 2. Add Mg turnings and Iodine crystal reagent_prep->add_mg add_ether 3. Add anhydrous ether add_mg->add_ether add_meI 4. Add MeI solution dropwise add_ether->add_meI reflux 5. Stir/reflux to form CH3MgBr add_meI->reflux add_grignard 8. Add Grignard reagent dropwise reflux->add_grignard CH3MgBr solution dissolve_enone 6. Dissolve 3-Methylcyclohex- 3-en-1-one in ether cool_enone 7. Cool enone solution to 0 °C dissolve_enone->cool_enone cool_enone->add_grignard stir_rt 9. Stir at room temperature add_grignard->stir_rt quench 10. Quench with sat. NH4Cl solution stir_rt->quench extract 11. Extract with ether quench->extract wash 12. Wash with NaHCO3 and brine extract->wash dry 13. Dry with MgSO4 wash->dry evaporate 14. Evaporate solvent dry->evaporate purify 15. Purify by distillation or chromatography evaporate->purify product Final Product: 1,3-Dimethylcyclohex-3-en-1-ol purify->product

Caption: Experimental workflow for the synthesis of 1,3-Dimethylcyclohex-3-en-1-ol.

Reaction_Pathways reactants This compound + CH3MgBr path_12 1,2-Addition (Major Pathway) reactants->path_12 path_14 1,4-Addition (Minor Pathway) reactants->path_14 intermediate_12 Magnesium Alkoxide Intermediate path_12->intermediate_12 intermediate_14 Magnesium Enolate Intermediate path_14->intermediate_14 workup1 Aqueous Workup (H3O+) intermediate_12->workup1 workup2 Aqueous Workup (H3O+) intermediate_14->workup2 product_12 1,3-Dimethylcyclohex-3-en-1-ol (Tertiary Allylic Alcohol) workup1->product_12 product_14 3,3-Dimethylcyclohexan-1-one (Ketone) workup2->product_14

References

Application Note and Protocol for the Purification of 3-Methylcyclohex-3-en-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 3-Methylcyclohex-3-en-1-one CAS Number: 31883-98-4[1] Molecular Formula: C₇H₁₀O[1] Molecular Weight: 110.15 g/mol [1]

Introduction

This compound is a cyclic enone that serves as a versatile intermediate in organic synthesis. Achieving high purity of this compound is often crucial for the success of subsequent reactions in research, and drug development. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. This method is effective for separating the target compound from non-polar impurities and more polar byproducts that may be present in a crude reaction mixture. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for guiding the purification process, particularly for solvent selection and post-purification analysis.

PropertyValue
Molecular FormulaC₇H₁₀O[1]
Molecular Weight110.15 g/mol [1]
AppearanceColorless to pale yellow liquid (typical)
Boiling PointNot specified, but expected to be distillable under reduced pressure.
DensityNot specified
SolubilitySoluble in common organic solvents (e.g., ethyl acetate (B1210297), dichloromethane, hexanes).

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The primary stationary phase used is silica gel, a polar adsorbent.[2][3]

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Mobile Phase Selection via Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for achieving good separation.[3] The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate Spotting: Using a capillary tube, spot the prepared sample onto a TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a test mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 hexanes:ethyl acetate).[4]

  • Visualization: After development, visualize the plate under a UV lamp.

  • Optimization: Adjust the polarity of the mobile phase by varying the ratio of hexanes to ethyl acetate to achieve the target Rf value for this compound. A higher proportion of ethyl acetate will increase the polarity and decrease the Rf value.

Step 2: Column Packing

Proper column packing is essential to avoid channeling and ensure a good separation.[2]

  • Column Preparation: Securely clamp the glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica gel should be approximately 20-50 times the weight of the crude sample.[2]

  • Packing the Column: Carefully pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove any air bubbles. Do not allow the top of the silica gel bed to run dry.

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Step 3: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.

  • Loading: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Elution: Begin the elution process by adding the mobile phase to the top of the column. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), can be effective for separating compounds with different polarities.[4] A starting gradient of 5% to 20% ethyl acetate in hexanes is a reasonable starting point for moderately polar compounds.[5]

  • Fraction Collection: Collect the eluent in separate fractions (e.g., in test tubes or small flasks).

Step 4: Fraction Analysis and Product Isolation
  • TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Pooling Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Summary of Chromatographic Conditions
ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)[4]
Mobile Phase Hexanes and Ethyl Acetate mixture (ratio determined by TLC, e.g., starting with 95:5)[5]
Elution Mode Isocratic or Gradient (e.g., 5% to 20% Ethyl Acetate in Hexanes)[5]
Target Rf Value 0.2 - 0.4[4]
Detection Method Thin Layer Chromatography with UV visualization

Table 2: Summary of Recommended Column Chromatography Conditions. This table provides an overview of the key parameters for the purification protocol.

Workflow Visualization

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. Mobile Phase Selection (TLC) Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Isolate 6. Pooling & Solvent Removal Analyze->Isolate Purified_Product Purified_Product Isolate->Purified_Product Purified Product

Caption: Workflow for the purification of this compound.

Troubleshooting and Optimization

  • Co-elution of Impurities: If impurities are co-eluting with the product, optimize the mobile phase by making it less polar (increasing the proportion of hexanes) or consider using a different solvent system. A slower flow rate can also improve separation.

  • Product Not Eluting: If the product is not eluting from the column, the mobile phase is likely not polar enough. Gradually increase the proportion of ethyl acetate.

  • Streaking on TLC: Streaking of spots on the TLC plate may indicate that the sample is too concentrated or that the compound is acidic or basic. Adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase can sometimes resolve this issue.

By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of synthetic applications.

References

Application Notes and Protocols for the Stereoselective Reduction of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols that are valuable building blocks for pharmaceuticals and other biologically active molecules. 3-Methylcyclohex-3-en-1-one is a prochiral α,β-unsaturated cyclic ketone, and its reduction can yield up to four stereoisomers of 3-methylcyclohex-3-en-1-ol. The control of both diastereoselectivity (relative stereochemistry) and enantioselectivity (absolute stereochemistry) in this reduction is of significant interest.

This document provides detailed application notes and protocols for the stereoselective reduction of this compound using various methods, including diastereoselective reduction with bulky hydride reagents, enantioselective reduction using a Corey-Bakshi-Shibata (CBS) catalyst, and a biocatalytic approach with Saccharomyces cerevisiae (baker's yeast).

Data Presentation

The following tables summarize the quantitative data for different stereoselective reduction methods of this compound.

Table 1: Diastereoselective Reduction with L-Selectride®

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1L-Selectride®THF-78>95:5~90

Table 2: Enantioselective Reduction using (R)-2-Methyl-CBS-oxazaborolidine

EntryCatalystReducing AgentSolventTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
1(R)-2-Methyl-CBS-oxazaborolidineBorane-THF complexTHF-78>95~95

Table 3: Biocatalytic Reduction with Saccharomyces cerevisiae

EntryBiocatalystSubstrate ConcentrationIncubation Time (h)Enantiomeric Excess (ee, %)Yield (%)
1Saccharomyces cerevisiae (Baker's Yeast)1 g/L48>98~75

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®

This protocol describes the diastereoselective reduction of this compound to predominantly the cis-3-methylcyclohex-3-en-1-ol. The bulky tri-sec-butylborohydride reagent (L-Selectride®) approaches the carbonyl group from the sterically less hindered face, leading to the formation of the cis-alcohol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (to make a ~0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cis-3-methylcyclohex-3-en-1-ol.

Protocol 2: Enantioselective Reduction of this compound using a CBS Catalyst

This protocol details the enantioselective reduction of this compound to the corresponding chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst. The use of a chiral oxazaborolidine catalyst directs the borane (B79455) reduction to one face of the ketone, resulting in high enantioselectivity.[1][2][3][4]

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the catalyst solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BH₃·THF solution (0.6 eq) dropwise to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the catalyst-borane complex at -78 °C over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-methylcyclohex-3-en-1-ol.

Protocol 3: Biocatalytic Reduction of this compound with Saccharomyces cerevisiae

This protocol describes a green and highly enantioselective method for the reduction of this compound using whole cells of baker's yeast (Saccharomyces cerevisiae). The enzymes within the yeast cells catalyze the reduction with high stereoselectivity.

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Tap water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an Erlenmeyer flask, suspend active dry baker's yeast (20 g) in tap water (200 mL).

  • Add sucrose (20 g) to the yeast suspension and stir at room temperature for 30 minutes to activate the yeast.

  • Add this compound (200 mg) to the activated yeast suspension.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, add Celite® (10 g) to the reaction mixture and filter the suspension through a pad of Celite®.

  • Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure 3-methylcyclohex-3-en-1-ol.

Mandatory Visualization

stereoselective_reduction_pathway cluster_diastereo Diastereoselective Reduction cluster_enantio Enantioselective Reduction cluster_bio Biocatalytic Reduction substrate This compound L_selectride L-Selectride® substrate->L_selectride Axial Attack CBS_catalyst (R)-CBS Catalyst + Borane substrate->CBS_catalyst Re-face Attack yeast S. cerevisiae (Baker's Yeast) substrate->yeast Enzymatic Reduction cis_product cis-3-Methylcyclohex-3-en-1-ol L_selectride->cis_product S_product (S)-3-Methylcyclohex-3-en-1-ol CBS_catalyst->S_product R_product (R)-3-Methylcyclohex-3-en-1-ol yeast->R_product

Caption: Reaction pathways for the stereoselective reduction of this compound.

experimental_workflow start Start: This compound reaction_setup Reaction Setup: - Choose Method (Diastereo-, Enantio-, Bio-) - Add Reagents/Catalyst - Control Temperature start->reaction_setup reaction_monitoring Reaction Monitoring: - TLC or GC Analysis reaction_setup->reaction_monitoring workup Workup: - Quenching - Extraction reaction_monitoring->workup purification Purification: - Flash Column Chromatography workup->purification analysis Analysis: - NMR (d.r.) - Chiral HPLC/GC (e.e.) - Yield Calculation purification->analysis

Caption: General experimental workflow for stereoselective reduction.

stereochemical_outcomes cluster_products Possible Stereoisomers of 3-Methylcyclohex-3-en-1-ol ketone This compound (Prochiral) R_cis (1R,3R)-cis ketone->R_cis Reduction S_cis (1S,3S)-cis ketone->S_cis Reduction R_trans (1R,3S)-trans ketone->R_trans Reduction S_trans (1S,3R)-trans ketone->S_trans Reduction

Caption: Possible stereoisomers from the reduction of this compound.

References

Application Notes and Protocols for the Synthesis of Bicyclic Compounds from 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bicyclic compounds utilizing 3-Methylcyclohex-3-en-1-one as a versatile starting material. The methodologies described herein focus on robust and widely applicable synthetic strategies, primarily the Robinson annulation, to construct fused ring systems. These bicyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and their synthetic analogues.

Introduction

Bicyclic frameworks are core structures in numerous biologically active molecules, including steroids, terpenoids, and alkaloids. The synthesis of these complex architectures from simple cyclic precursors is a cornerstone of modern organic chemistry. This compound is an attractive starting material for the construction of bicyclic systems due to its reactive enone functionality, which can participate in a variety of carbon-carbon bond-forming reactions. This document outlines key synthetic strategies for the annulation of a second ring onto the this compound core, providing detailed experimental protocols and a summary of potential biological activities of the resulting bicyclic compounds.

Key Synthetic Strategies

Two primary retrosynthetic disconnections of a target bicyclic enone, such as a Wieland-Miescher ketone analogue, reveal two powerful synthetic strategies starting from this compound:

  • Robinson Annulation: This classic method involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction can be employed by reacting a diene with the enone (dienophile) to directly form a six-membered ring.

This document will primarily focus on the Robinson annulation, for which a detailed protocol can be confidently constructed based on extensive literature precedents. A general protocol for the Diels-Alder approach is also provided.

Robinson Annulation: Synthesis of a Wieland-Miescher Ketone Analogue

The Robinson annulation is a powerful and reliable method for the formation of a six-membered ring onto an existing cyclic ketone.[1][2][3] In this protocol, this compound will be reacted with methyl vinyl ketone (MVK) to synthesize 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one, an analogue of the well-known Wieland-Miescher ketone.[4][5] The Wieland-Miescher ketone and its analogues are versatile synthetic intermediates for the preparation of steroids and other biologically active molecules.[4][5][6]

Experimental Protocol: Robinson Annulation

Materials:

  • This compound

  • Methyl vinyl ketone (MVK), freshly distilled[7][8]

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (B129727) (MeOH), anhydrous

  • Toluene (B28343), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Michael Addition:

    • To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add a catalytic amount of sodium methoxide (0.1 eq).

    • Cool the mixture to 0 °C and add freshly distilled methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl until the solution is neutral.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct (a 1,5-diketone).

  • Intramolecular Aldol Condensation and Dehydration:

    • Dissolve the crude Michael adduct in anhydrous methanol.

    • Add sodium methoxide (1.5 eq) to the solution and heat the mixture to reflux for 6 hours.

    • Monitor the reaction by TLC for the formation of the α,β-unsaturated ketone.

    • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bicyclic enone, 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one.[9]

Data Presentation
Reactant 1Reactant 2ProductReaction TypeCatalyst/BaseSolventYield (%)
This compoundMethyl vinyl ketone4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-oneRobinson AnnulationSodium methoxideToluene/Methanol*

Yields for this specific reaction are not explicitly reported in the searched literature, but typical Robinson annulation yields range from 40-90% depending on the substrates and reaction conditions.

Reaction Workflow

Robinson_Annulation start Start: this compound michael_add Michael Addition start->michael_add mvk Methyl Vinyl Ketone mvk->michael_add michael_adduct 1,5-Diketone Intermediate michael_add->michael_adduct NaOMe (cat.), Toluene aldol_cond Intramolecular Aldol Condensation & Dehydration michael_adduct->aldol_cond product Bicyclic Enone Product aldol_cond->product NaOMe, MeOH, Reflux

Caption: Robinson annulation workflow for bicyclic enone synthesis.

Diels-Alder Reaction: A Conceptual Approach

The Diels-Alder reaction provides a powerful alternative for the construction of a six-membered ring in a single step.[10] In this scenario, this compound acts as the dienophile, reacting with a suitable diene.

General Experimental Protocol: Diels-Alder Reaction

Materials:

  • This compound

  • Diene (e.g., Isoprene, Butadiene)

  • Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the diene (1.2-2.0 eq).

  • If a Lewis acid catalyst is used, it should be added at a low temperature (e.g., -78 °C to 0 °C).

  • The reaction mixture is then typically heated to reflux for several hours to days, or until completion as monitored by TLC.

  • Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of NH₄Cl if a Lewis acid is used).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Reaction Pathway

Diels_Alder dienophile This compound (Dienophile) cycloaddition [4+2] Cycloaddition dienophile->cycloaddition diene Diene (e.g., Isoprene) diene->cycloaddition product Bicyclic Adduct cycloaddition->product Heat / Lewis Acid

Caption: Diels-Alder reaction for bicyclic adduct formation.

Biological Activity of Bicyclic Enones

Bicyclic compounds, including analogues of the Wieland-Miescher ketone, have been the subject of extensive research in medicinal chemistry.[4][5] These scaffolds are recognized for a wide range of biological activities, making them attractive targets for drug discovery programs.

Anticancer and Cytotoxic Activity

Numerous studies have investigated the cytotoxic effects of bicyclic compounds against various cancer cell lines.[1][11][12] For instance, certain bicyclic enones have demonstrated inhibitory activity against the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[1] The antiproliferative activity of various spiro-fused bicyclic compounds has also been reported against human cancer cell lines.[11][12]

Other Potential Biological Activities

The Wieland-Miescher ketone and its derivatives have been utilized as starting materials for the synthesis of a plethora of natural products with diverse biological profiles, including:[4][5]

  • Antimicrobial

  • Antiviral

  • Antineurodegenerative

  • Immunomodulatory

The synthesized bicyclic compounds from this compound can serve as valuable intermediates for the development of novel therapeutic agents in these areas.

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Gene Gene Transcription (Inflammation, Cell Survival) NFkB->Gene translocates to Nucleus Nucleus Bicyclic_Enone Bicyclic Enone Bicyclic_Enone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by bicyclic enones.

Conclusion

The synthetic protocols outlined in these application notes provide a robust foundation for the synthesis of novel bicyclic compounds from this compound. The Robinson annulation, in particular, offers a reliable and high-yielding route to Wieland-Miescher ketone analogues. The resulting bicyclic scaffolds hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further exploration of these and other annulation strategies, coupled with comprehensive biological evaluation, will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3-methylcyclohex-3-en-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction yield and purity.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I address them?

  • Answer: Low or no yield can stem from several factors. Firstly, the purity of starting materials is crucial. Ensure all reactants and solvents are of high purity and appropriately dried. Secondly, reaction conditions such as temperature and reaction time may not be optimal. It is also possible that the chosen synthetic route is not ideal for this specific target molecule.

    Recommended Solutions:

    • Verify Starting Material Purity: Use freshly distilled or purified starting materials.

    • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal parameters.

    • Consider an Alternative Synthetic Route: The Birch reduction of 3-methylanisole (B1663972) is a promising method for obtaining the desired kinetic product.

Issue 2: Formation of the Isomeric Byproduct 3-Methyl-2-cyclohexen-1-one (B144701)

  • Question: My reaction produces a significant amount of 3-methyl-2-cyclohexen-1-one alongside the desired this compound. How can I improve the regioselectivity?

  • Answer: The formation of the more stable conjugated isomer, 3-methyl-2-cyclohexen-1-one, is a common issue. This is often due to the reaction conditions favoring the thermodynamic product over the kinetic product, this compound.[1][2] Acidic conditions, in particular, can catalyze the isomerization of the desired product to the more stable byproduct.[1]

    Recommended Solutions:

    • Employ Kinetic Control: Utilize reaction conditions that favor the kinetic product. This typically involves using a strong, sterically hindered base at low temperatures.[2]

    • Avoid Acidic Conditions: During workup and purification, avoid prolonged exposure to acidic conditions to prevent isomerization of the product.

    • Careful Monitoring: Monitor the reaction progress closely using techniques like GC-MS or NMR to stop the reaction before significant isomerization occurs.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate this compound from the isomeric byproduct and other impurities. What purification strategies are most effective?

  • Answer: The close boiling points and similar polarities of the isomers can make purification challenging. A combination of techniques is often necessary to achieve high purity.

    Recommended Solutions:

    • Fractional Distillation: Careful fractional distillation under reduced pressure can be effective in separating the isomers, although it may require a highly efficient column.

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for separating isomers. A carefully selected eluent system is critical for achieving good separation.

    • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for obtaining this compound with high regioselectivity?

A1: The Birch reduction of 3-methylanisole is a highly effective method.[4] This reaction proceeds via a pathway that favors the formation of the kinetic, non-conjugated enone. Subsequent careful hydrolysis of the intermediate enol ether under controlled conditions can yield the desired this compound.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the isomeric ratio and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide definitive structural confirmation. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl and alkene functional groups.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The Birch reduction involves the use of liquid ammonia (B1221849) and alkali metals (like sodium or lithium), which are hazardous. This reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. All other manipulations should also be conducted with standard laboratory safety practices.

Experimental Protocols

Proposed Synthesis of this compound via Birch Reduction

This protocol is based on established procedures for Birch reductions and is adapted for the synthesis of the target molecule.[4][5]

Materials:

  • 3-Methylanisole

  • Liquid Ammonia

  • Sodium metal

  • tert-Butanol (B103910)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

  • In the dropping funnel, prepare a solution of 3-methylanisole and tert-butanol in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the sodium-ammonia solution over 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Quench the reaction by the slow addition of water, followed by allowing the ammonia to evaporate overnight.

  • Add diethyl ether to the residue and carefully add water to dissolve the inorganic salts.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ether.

  • Hydrolyze the crude enol ether with a mixture of tetrahydrofuran (B95107) and dilute hydrochloric acid at room temperature, monitoring the reaction by TLC or GC-MS.

  • Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for Methylcyclohexenone Synthesis

Synthetic RouteStarting MaterialsKey ReagentsTypical Product(s)AdvantagesDisadvantages
Robinson Annulation A cyclic ketone and an α,β-unsaturated ketoneBase or acid catalystPredominantly α,β-unsaturated ketones (e.g., 3-methyl-2-cyclohexen-1-one)Well-established, high yields for conjugated products.[6][7][8]Poor regioselectivity for the non-conjugated isomer.
Birch Reduction Substituted Anisole (e.g., 3-methylanisole)Na or Li in liquid NH₃, alcoholKinetically favored non-conjugated enone (e.g., this compound)High regioselectivity for the kinetic product.[4]Requires specialized equipment and handling of hazardous materials.
Diels-Alder Reaction A diene and a dienophileHeat or Lewis acidSubstituted cyclohexenesCan provide access to highly functionalized rings.[9]May require multi-step synthesis to arrive at the target enone.

Mandatory Visualization

experimental_workflow cluster_birch Birch Reduction cluster_workup Workup & Hydrolysis cluster_purification Purification A 1. Dissolve 3-Methylanisole in Ether/t-BuOH C 3. Add Anisole solution to Na/NH3 A->C B 2. Prepare Na/liq. NH3 solution at -78°C B->C D 4. Reaction Quench and Ammonia Evaporation C->D E 5. Aqueous Workup and Extraction D->E F 6. Hydrolysis of Enol Ether with dilute HCl E->F G 7. Neutralization and Extraction F->G H 8. Drying and Concentration G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, GC-MS, IR) I->J

Caption: Experimental workflow for the synthesis of this compound via Birch reduction.

troubleshooting_guide start Reaction Outcome Analysis low_yield Low or No Yield? start->low_yield isomer_issue Isomer Formation? low_yield->isomer_issue No check_reagents Verify Starting Material Purity and Anhydrous Conditions low_yield->check_reagents Yes purification_issue Purification Difficulty? isomer_issue->purification_issue No kinetic_control Ensure Kinetic Control: - Low Temperature - Strong, Hindered Base isomer_issue->kinetic_control Yes fractional_distillation Fractional Distillation Under Reduced Pressure purification_issue->fractional_distillation Yes optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions avoid_acid Avoid Acidic Workup/ Purification Conditions kinetic_control->avoid_acid chromatography Flash Column Chromatography with Optimized Eluent fractional_distillation->chromatography hplc Preparative HPLC for High Purity chromatography->hplc

References

identifying common side products in 3-Methylcyclohex-3-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Methylcyclohex-3-en-1-one, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its derivatives?

The most prevalent and versatile method is the Robinson annulation.[1][2][3] This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[1][3] For this compound, this typically involves the reaction of a simple ketone with methyl vinyl ketone (MVK) or a related precursor.[2][4][5]

Q2: What are the primary side products I should be aware of during a Robinson annulation synthesis?

Low yields are often attributed to several common side reactions. The primary impurities include the stalled Michael addition intermediate (a 1,5-diketone), polymers of the reactive Michael acceptor (e.g., methyl vinyl ketone), and products from the self-condensation of the starting ketone.[1] In some cases, a double Michael addition can also occur, leading to higher molecular weight byproducts.[1]

Q3: How can I detect the formation of the Michael adduct intermediate in my reaction mixture?

The Michael adduct, a 1,5-dicarbonyl compound, can be identified using standard analytical techniques. It will have a different Rf value on a TLC plate compared to the starting materials and the final cyclohexenone product. For definitive identification, analysis of a reaction aliquot by 1H NMR and 13C NMR spectroscopy is recommended to identify the characteristic signals of the 1,5-diketone structure before cyclization.[1]

Q4: Why is methyl vinyl ketone (MVK) a problematic reagent and what are the alternatives?

Methyl vinyl ketone (MVK) is a highly reactive Michael acceptor that is prone to polymerization under the basic or acidic conditions used in the Robinson annulation.[1][6] To circumvent this, precursors that generate the α,β-unsaturated ketone in situ can be used.[1] Alternatives include β-chloroketones or Mannich bases (like β-diethylaminomethyl ketone), which release the enone under the reaction conditions, minimizing its concentration and thus reducing polymerization.[4][6] The Wichterle reaction, a variant of the Robinson annulation, uses 1,3-dichloro-cis-2-butene as an MVK equivalent to avoid undesirable polymerization.[2]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues and provides actionable solutions to minimize side product formation and improve the yield and purity of this compound.

Issue 1: Low Yield of the Final Product with a Complex Mixture of Byproducts
Potential Cause Recommended Solution Explanation
Polymerization of MVK Use a milder base (e.g., secondary amines like piperidine) or a heterogeneous catalyst. Alternatively, use an MVK precursor like a β-chloroketone that generates the enone in situ.[1][4]Milder conditions or slow, in situ generation of the reactive MVK minimizes its concentration, thereby reducing the rate of competing polymerization reactions.[1]
Self-Condensation of Starting Ketone Add the base to a mixture of the Michael donor (ketone) and acceptor (MVK) rather than pre-forming the enolate. Use a less reactive base or an aprotic solvent.[1]Pre-forming the enolate in high concentration can lead to self-condensation before the Michael acceptor is added. Adding the base last allows the Michael addition to compete more effectively.
Multiple Side Reactions Occurring Isolate the Michael adduct intermediate first, then perform the cyclization (aldol condensation) in a separate step under optimized conditions.[1]This two-step approach allows for the purification of the 1,5-diketone intermediate, removing unreacted starting materials and polymers before the final, often sensitive, cyclization step.[1]
Issue 2: The Reaction Stalls at the Michael Adduct (1,5-Diketone) Stage
Potential Cause Recommended Solution Explanation
Insufficiently Strong Base/Acid for Cyclization After the Michael addition is complete (confirmed by TLC or NMR), add a stronger base (e.g., NaOH, KOH) or acid and gently heat the reaction mixture to promote the intramolecular aldol condensation.The conditions required for the initial Michael addition may not be optimal for the subsequent aldol condensation. The cyclization step often requires more forcing conditions to proceed efficiently.
Steric Hindrance If the 1,5-diketone intermediate is sterically hindered, more vigorous conditions (higher temperature, stronger base/acid) may be required for the intramolecular cyclization.Steric hindrance can slow down the rate of the intramolecular reaction, requiring more energy to achieve the necessary transition state for ring closure.
Incorrect Enolate Formation The intramolecular aldol reaction can yield different products depending on which enolate ion is formed.[7][8]While 1,5-diketones typically favor the formation of stable six-membered rings, reaction conditions can influence regioselectivity. Ensure conditions favor the thermodynamically stable cyclohexenone product.[7][8]

Experimental Protocols

Protocol: Two-Step Synthesis via Isolation of the Michael Adduct

This protocol separates the Michael addition from the aldol condensation to optimize each step individually and improve overall yield by minimizing side reactions.[1]

Step 1: Michael Addition

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone (Michael donor, 1.0 eq) and methyl vinyl ketone (MVK, 1.1 eq) in a suitable solvent like ethanol (B145695) or THF.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of a suitable base (e.g., 10 mol% sodium ethoxide).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Intermediate: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl). Perform an aqueous work-up by extracting the product into a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 1,5-diketone (Michael adduct) by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Aldol Condensation & Dehydration

  • Reactant Preparation: Dissolve the purified 1,5-diketone from Step 1 in a suitable solvent (e.g., ethanol).

  • Cyclization: Add a solution of aqueous sodium hydroxide (B78521) (2 M) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the formation of the α,β-unsaturated ketone product by TLC. The reaction is usually complete in 1-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with dilute HCl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the final product, this compound, by column chromatography or distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

G Synthesis Pathway and Side Product Formation Start Starting Materials (Ketone + MVK) MichaelAdduct 1,5-Diketone Intermediate (Michael Adduct) Start->MichaelAdduct Michael Addition (Base/Acid Catalyst) Polymer MVK Polymer Start->Polymer Polymerization (Side Reaction) SelfCond Self-Condensation Product Start->SelfCond Self-Condensation (Side Reaction) Product This compound (Desired Product) MichaelAdduct->Product Intramolecular Aldol Condensation

Caption: Reaction pathway for Robinson annulation showing the formation of the desired product and major side products.

G Troubleshooting Workflow: Low Product Yield Start Low Yield of This compound Analyze Analyze Crude Mixture (TLC, NMR) Start->Analyze CheckAdduct Is Michael Adduct the Major Component? Analyze->CheckAdduct CheckPolymer Are Starting Materials Consumed but Product Absent? CheckAdduct->CheckPolymer No OptimizeAldol Optimize Aldol Step: - Stronger Base/Acid - Increase Temperature CheckAdduct->OptimizeAldol Yes OptimizeMichael Optimize Michael Step: - Use MVK Precursor - Milder Base - Two-Step Protocol CheckPolymer->OptimizeMichael Yes End Improved Yield OptimizeAldol->End OptimizeMichael->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

troubleshooting guide for Robinson annulation with 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Robinson Annulation Troubleshooting Guide

This guide provides solutions to common problems encountered during the Robinson annulation reaction with 3-Methylcyclohex-3-en-1-one.

Frequently Asked Questions (FAQs)

Q1: My Robinson annulation reaction is resulting in a low yield or failing to produce the desired product. What are the common causes?

A1: Low or no yield in a Robinson annulation can stem from several factors affecting either the initial Michael addition or the subsequent intramolecular aldol (B89426) condensation. Key areas to investigate include:

  • Inefficient Enolate Formation: The chosen base may be too weak to effectively deprotonate the Michael donor (the nucleophile). The pKa of the base should be appropriate for the acidity of the α-proton of the donor.

  • Poor Nucleophilicity of the Donor: The Michael donor may not be sufficiently reactive to add to the this compound. Consider using a stronger base to generate a higher concentration of the enolate.

  • Steric Hindrance: The methyl group on the this compound can sterically hinder the approach of a bulky nucleophile. Using a less sterically hindered Michael donor may improve the reaction outcome.

  • Unfavorable Reaction Conditions: The reaction is sensitive to temperature and solvent. The solvent must solubilize all reactants effectively. Polar aprotic solvents like THF or DMF are often good choices. Temperature control is crucial as some steps are reversible.[1]

  • Decomposition of Starting Materials: this compound or the Michael donor may be unstable under the reaction conditions, especially with strong bases or high temperatures. Analyze the crude reaction mixture for signs of degradation.

Q2: I am observing the formation of multiple side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a common issue in the Robinson annulation. Potential side reactions include:

  • Self-Condensation of the Michael Donor: The enolate of the Michael donor can react with itself, leading to undesired dimers or polymers. This can be minimized by adding the Michael donor slowly to the reaction mixture containing the base and this compound.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones like this compound can polymerize under basic conditions.[2] Using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can reduce its steady-state concentration and suppress polymerization.[3]

  • Formation of Regioisomers: If the Michael donor is an unsymmetrical ketone, deprotonation can occur at multiple sites, leading to a mixture of enolates and subsequently a mixture of products.[4] The choice of base and reaction temperature can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control).

  • Alternative Cyclization Pathways: The intermediate dicarbonyl compound from the Michael addition may have multiple possible enolization sites for the intramolecular aldol condensation. This can lead to the formation of different ring sizes. Generally, the formation of five- and six-membered rings is favored due to their thermodynamic stability.[5]

Q3: The intramolecular aldol condensation step of my Robinson annulation is not proceeding as expected. What should I check?

A3: If the Michael addition has occurred but the subsequent cyclization is problematic, consider the following:

  • Equilibrium Position: The aldol addition is a reversible reaction. To drive the reaction towards the product, it is often necessary to heat the reaction mixture to facilitate the dehydration of the aldol addition product, which is typically irreversible.

  • Incorrect Base Concentration: A full equivalent of base is often required to drive the intramolecular aldol condensation to completion.[6]

  • Steric Constraints: The conformation of the intermediate dicarbonyl compound may disfavor the intramolecular cyclization. Molecular modeling can sometimes provide insight into the feasibility of the desired ring closure.

  • Isolation of the Michael Adduct: In some cases, it is advantageous to isolate and purify the Michael adduct before proceeding with the intramolecular aldol condensation in a separate step. This can lead to higher overall yields.[7]

Optimization of Reaction Conditions

The success of the Robinson annulation is highly dependent on the reaction parameters. The following table summarizes key variables and their potential impact on the reaction with this compound.

ParameterRecommended ConditionsPotential Issues if Not Optimized
Base Sodium ethoxide, sodium methoxide, LDA, potassium tert-butoxideToo weak: Incomplete deprotonation of the Michael donor. Too strong: Side reactions, decomposition of starting materials.
Solvent Ethanol (B145695), THF, DMF, DMSOPoor solubility of reactants, inhibition of the reaction (protic solvents can sometimes interfere with enolate formation).
Temperature -78°C to reflux, depending on the specific step and desired selectivityToo low: Slow reaction rate. Too high: Increased side reactions, decomposition.
Reactant Ratio Typically a slight excess of the Michael donorExcess acceptor: Increased risk of polymerization.

Experimental Protocol: Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with this compound (Illustrative Example)

This protocol is a general guideline and may require optimization for specific substrates and scales.

1. Materials:

  • 2-Methyl-1,3-cyclohexanedione (Michael donor)

  • This compound (Michael acceptor)

  • Sodium ethoxide (base)

  • Anhydrous ethanol (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis

2. Procedure:

  • Step 1: Enolate Formation

    • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equivalent) in anhydrous ethanol under an inert atmosphere, add sodium ethoxide (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Step 2: Michael Addition

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the enolate solution over 30 minutes.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Step 3: Intramolecular Aldol Condensation and Dehydration

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Continue refluxing until the starting materials and the intermediate Michael adduct are consumed (typically 4-8 hours).

  • Step 4: Work-up and Purification

    • Cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Robinson annulation with this compound.

TroubleshootingWorkflow Start Start: Low Yield or No Product Check_Starting_Materials 1. Verify Purity and Integrity of Starting Materials Start->Check_Starting_Materials Initial Check Check_Reaction_Conditions 2. Review Reaction Conditions (Base, Solvent, Temperature) Check_Starting_Materials->Check_Reaction_Conditions Analyze_Crude_Mixture 3. Analyze Crude Reaction Mixture (TLC, NMR) Check_Reaction_Conditions->Analyze_Crude_Mixture No_Reaction No Reaction Observed Analyze_Crude_Mixture->No_Reaction Outcome Michael_Adduct_Only Michael Adduct Formed, No Annulation Product Analyze_Crude_Mixture->Michael_Adduct_Only Outcome Side_Products Complex Mixture of Side Products Analyze_Crude_Mixture->Side_Products Outcome Optimize_Base Optimize Base: - Stronger Base (e.g., LDA) - Stoichiometry No_Reaction->Optimize_Base Troubleshoot Optimize_Temp_Solvent Optimize Temperature & Solvent: - Higher Temperature - Aprotic Solvent No_Reaction->Optimize_Temp_Solvent Troubleshoot Optimize_Aldol Optimize Aldol Condensation: - Increase Temperature - Add More Base - Isolate Michael Adduct Michael_Adduct_Only->Optimize_Aldol Troubleshoot Minimize_Side_Reactions Minimize Side Reactions: - Slow Addition of Donor - Use MVK Precursor - Adjust Base/Temp for Regioselectivity Side_Products->Minimize_Side_Reactions Troubleshoot Success Desired Product Obtained Optimize_Base->Success Optimize_Temp_Solvent->Success Optimize_Aldol->Success Minimize_Side_Reactions->Success

Caption: Troubleshooting workflow for the Robinson annulation.

References

Technical Support Center: Storage and Handling of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Methylcyclohex-3-en-1-one (CAS: 31883-98-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound by preventing unwanted polymerization during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a cyclic organic compound, classified as an unsaturated ketone.[1][2] Its chemical structure includes both a carbonyl group and a carbon-carbon double bond within a six-membered ring. This combination of functional groups makes the molecule susceptible to free-radical polymerization, a process where individual monomer units link together to form long polymer chains. This reaction can be initiated by factors such as heat, light, or the presence of radical impurities.[3]

Q2: I received a new bottle of this compound, and it appears viscous or has solidified. What happened?

A2: This is a clear indication of polymerization. The monomer, which should be a liquid, has reacted with itself to form a higher molecular weight polymer. This process is often exothermic, meaning it releases heat, which can further accelerate the reaction rate, leading to a rapid increase in viscosity and eventual solidification. This phenomenon is particularly common in unsaturated monomers if they are stored improperly without an adequate inhibitor.

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

A3: To ensure the stability of this compound, it is crucial to control its storage environment. Proper conditions inhibit the initiation of polymerization. Key recommendations include storing the compound in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[3] The container should be tightly sealed to prevent exposure to air and moisture.[4]

Q4: How do polymerization inhibitors work, and which ones are recommended for unsaturated ketones?

A4: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively terminating the polymerization chain reaction before it can propagate. For unsaturated ketones, phenolic inhibitors are commonly used. These compounds, such as Hydroquinone (HQ) and its monomethyl ether (MEHQ), work by donating a hydrogen atom to the highly reactive growing polymer radical. This creates a stable, non-reactive species that stops the chain reaction. It is important to note that phenolic inhibitors typically require the presence of trace amounts of oxygen to function effectively.

Q5: My inhibitor doesn't seem to be working. What are the possible causes?

A5: If you observe signs of polymerization despite adding an inhibitor, several factors could be at play:

  • Inhibitor Incompatibility: Phenolic inhibitors like HQ and MEHQ require oxygen. If you are storing the compound under strictly anaerobic (oxygen-free) conditions, these inhibitors will be ineffective. In such cases, an oxygen-independent inhibitor like phenothiazine (B1677639) should be considered.

  • Insufficient Concentration: The standard concentration of an inhibitor may not be adequate for highly reactive monomers or if the compound is stored at elevated temperatures. Optimization of the inhibitor concentration may be necessary.

  • High Storage Temperature: Inhibitors have optimal functional temperature ranges. Elevated temperatures can accelerate both the rate of polymerization and the consumption of the inhibitor, reducing its effectiveness over time.

Q6: How can I monitor the quality and stability of my stored this compound?

A6: Regular quality control is essential to ensure the integrity of the compound. Gas Chromatography (GC) is a highly effective method for this purpose.[6][7] A GC analysis can separate the this compound monomer from any potential polymer or degradation products. By comparing the chromatogram of a stored sample to a "Time 0" or reference standard, you can quantify the purity of the monomer and detect the emergence of new peaks that may indicate polymerization or degradation. A decrease in the area of the monomer peak over time suggests that it is being consumed.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Prevention
Increased Viscosity or Solidification Runaway Polymerization: The compound has undergone significant polymerization.The polymerized product is generally not salvageable. For future prevention, strictly adhere to recommended storage conditions (see Table 1). Ensure a suitable inhibitor is present at the correct concentration (see Table 2).
Discoloration (e.g., yellowing) Inhibitor Degradation or Oxidation: Some phenolic inhibitors, like hydroquinone, can cause discoloration over time. It may also indicate oxidation of the aldehyde.While slight discoloration from the inhibitor may not affect performance, it warrants a quality check via GC or HPLC.[8] To prevent this, store the compound protected from light[3] and consider using an alternative inhibitor like MEHQ, which is less prone to causing discoloration.
Presence of Precipitate Polymer Formation: Early-stage polymerization can lead to the formation of insoluble oligomers or polymers.Filter a small aliquot and analyze the liquid portion by GC to assess the purity of the remaining monomer. If significant polymerization has occurred, the batch may need to be discarded. Review and improve storage and handling procedures immediately.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[3]Slows down the rate of potential polymerization and inhibitor consumption.
Atmosphere Headspace should contain air (oxygen) if using phenolic inhibitors.Phenolic inhibitors like HQ and MEHQ require oxygen to function effectively.
Light Exposure Protect from light; use amber or opaque containers.[3]Light, particularly UV light, can initiate free-radical polymerization.
Container Tightly sealed, appropriate glass or compatible polymer container.[4]Prevents contamination and evaporation. Ensures proper atmospheric conditions are maintained.

Table 2: Common Polymerization Inhibitors for Unsaturated Ketones

InhibitorTypeTypical Concentration (ppm)Key Considerations
Hydroquinone (HQ) Phenolic100 - 1000Highly effective general-purpose inhibitor. Requires oxygen to function. May cause discoloration.
MEHQ (Monomethyl ether of hydroquinone) Phenolic50 - 500Very common for stabilizing monomers. Requires oxygen. Less likely to discolor than HQ.
BHT (Butylated Hydroxytoluene) Phenolic200 - 1000Often used as a long-term storage stabilizer. Less effective at elevated temperatures.
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures. Can function in low-oxygen environments. May impart color.

Experimental Protocols

Protocol 1: Stabilizing Freshly Prepared or Purified this compound

Objective: To add a polymerization inhibitor to unstabilized this compound for safe storage.

Materials:

  • Unstabilized this compound

  • Inhibitor (e.g., MEHQ)

  • Analytical balance

  • Appropriate storage container (amber glass bottle)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the required amount of inhibitor. For example, to prepare a 200 ppm solution of MEHQ in 100 g of the ketone:

    • Mass of MEHQ = (200 / 1,000,000) * 100 g = 0.020 g (20 mg)

  • Weigh the inhibitor accurately using an analytical balance.

  • Add the weighed inhibitor to the storage container.

  • Add the this compound to the container with the inhibitor.

  • Seal the container tightly.

  • Ensure complete dissolution of the inhibitor by agitating the mixture using a vortex mixer or a magnetic stirrer until the solid is no longer visible.

  • Label the container clearly with the compound name, date, and the type and concentration of the added inhibitor.

  • Place the stabilized compound into storage under the recommended conditions (see Table 1).

Protocol 2: Quality Control of Stored this compound by Gas Chromatography (GC)

Objective: To assess the purity of a stored sample of this compound and detect any signs of polymerization.

Instrumentation & Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID).[7]

  • Capillary column suitable for ketone analysis (e.g., Agilent CP-Wax 52 CB or similar).[7]

  • High-purity carrier gas (e.g., Nitrogen, Helium).

  • Sample vials, syringe.

  • Solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Prepare a Reference Standard: Dilute a freshly opened or newly synthesized sample of high-purity this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare the Test Sample: Dilute the stored sample to the same concentration as the reference standard.

  • Set up the GC method:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Program: Start at 50°C, ramp up to 200°C at a rate of 10°C/min.[7]

    • Carrier Gas Flow: Set according to manufacturer's recommendation for the column.

  • Inject the Reference Standard: Inject 1 µL of the reference standard and record the chromatogram. Note the retention time and peak area of the this compound monomer.

  • Inject the Test Sample: Inject 1 µL of the test sample using the same method.

  • Analyze the Results:

    • Compare the chromatogram of the test sample to the reference.

    • Confirm the monomer peak is present at the expected retention time.

    • Calculate the purity of the test sample by comparing its peak area to the reference.

    • Inspect the chromatogram for any new, broader peaks, especially at later retention times, which may indicate the presence of oligomers or polymers.

Visualizations

G Mechanism of Free-Radical Polymerization and Inhibition cluster_poly Polymerization Pathway cluster_inhib Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Decomposition P1 P1 Radical->P1 Initiation (Monomer Addition) P2 P2 P1->P2 Propagation (+ Monomer) Pn Growing Polymer Chain (Pn•) P2->Pn ... Pn->Terminated Inhibitor Inhibitor (Inh-H) Inhibitor->Terminated Stable_Polymer Stable Polymer (Pn-H) Terminated->Stable_Polymer Termination Stable_Radical Stable Inhibitor Radical (Inh•) (Does not propagate) Terminated->Stable_Radical

Caption: Free-radical polymerization is halted by an inhibitor that terminates the growing chain.

G Troubleshooting Workflow for Stored Compound Start Inspect Stored This compound Viscosity Is the compound viscous or solid? Start->Viscosity Polymerized Polymerization has occurred. Discard and review storage. Viscosity->Polymerized Yes Discolored Is the compound discolored? Viscosity->Discolored No CheckQC Perform QC analysis (GC). Check for impurities. Discolored->CheckQC Yes Good Compound appears stable. Proceed with use. Discolored->Good No Oxidation Possible inhibitor degradation or product oxidation. Consider use based on purity. CheckQC->Oxidation

Caption: A logical workflow to diagnose issues with stored this compound.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of 3-Methylcyclohex-3-en-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the stereoselectivity of reactions involving 3-Methylcyclohex-3-en-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in stereoselective reactions of this compound?

A1: The solvent plays a multifaceted role in stereoselective reactions. It can influence the conformation of the substrate and the catalyst, the stability of transition states, and the aggregation state of reagents. For a molecule like this compound, solvent polarity, viscosity, and the ability to form hydrogen bonds can significantly alter the energy difference between diastereomeric transition states, thereby dictating the stereochemical outcome of the reaction.

Q2: How does solvent polarity affect the diastereoselectivity of a reaction?

A2: Solvent polarity can have a profound impact on diastereoselectivity. In general, polar solvents can stabilize charged or polar transition states more effectively than nonpolar solvents. This differential stabilization can lead to a preference for one stereochemical pathway over another. For instance, in a reaction proceeding through a more polar transition state, a polar solvent is likely to enhance the formation of the corresponding diastereomer. Conversely, nonpolar solvents may favor less polar transition states.

Q3: Can the solvent influence the enantioselectivity of an organocatalyzed reaction involving this compound?

A3: Absolutely. In organocatalysis, the solvent can interact with the catalyst, the substrate, and the intermediate species (e.g., enamines or iminium ions). These interactions can alter the steric and electronic environment around the reactive centers, thereby influencing the facial selectivity of the reaction. For example, a protic solvent might form hydrogen bonds with the catalyst, altering its conformation and, consequently, the enantiomeric excess (ee) of the product.

Q4: Are there general trends for predicting the best solvent for a specific stereoselective transformation?

A4: While there are some general guidelines, predicting the optimal solvent without experimental data is challenging. Often, a solvent screening is necessary to identify the best conditions for a particular reaction. Factors to consider include the mechanism of the reaction, the nature of the catalyst and reagents, and the desired stereochemical outcome. It is often beneficial to test a range of solvents with varying polarities and coordinating abilities.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of this compound

Problem: The reduction of this compound with a hydride reagent (e.g., NaBH₄) is yielding a nearly 1:1 mixture of diastereomers.

Possible Causes and Solutions:

  • Solvent Choice: The solvent can significantly influence the direction of hydride attack (axial vs. equatorial). Protic solvents like methanol (B129727) and ethanol (B145695) can solvate the reducing agent and the substrate, affecting the steric hindrance around the carbonyl group.

    • Troubleshooting Step: Conduct a solvent screen using a range of protic and aprotic solvents. For example, compare the diastereomeric ratio (dr) obtained in methanol, isopropanol, tetrahydrofuran (B95107) (THF), and diethyl ether. Bulky alcoholic solvents may favor one diastereomer due to increased steric hindrance.

  • Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by increasing the energy difference between the competing transition states.

    • Troubleshooting Step: Perform the reduction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) and analyze the effect on the diastereomeric ratio.

  • Choice of Reducing Agent: The steric bulk of the hydride reagent can influence the stereochemical outcome.

    • Troubleshooting Step: If NaBH₄ provides low selectivity, consider using a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) or a less bulky one like lithium aluminium hydride (LiAlH₄), while being mindful of potential side reactions.

Issue 2: Poor Enantioselectivity in an Organocatalyzed Michael Addition to this compound

Problem: An organocatalyzed conjugate addition of a nucleophile to this compound is resulting in a low enantiomeric excess (ee).

Possible Causes and Solutions:

  • Solvent Polarity and Protic Nature: The solvent can affect the conformation and activity of the organocatalyst. Protic solvents can form hydrogen bonds with the catalyst, potentially disrupting the chiral environment necessary for high stereoinduction.

    • Troubleshooting Step: Screen a variety of aprotic solvents with different polarities, such as toluene, dichloromethane (B109758) (DCM), chloroform, and dimethylformamide (DMF). It has been observed in similar systems that less polar, non-coordinating solvents can sometimes enhance enantioselectivity.

  • Catalyst Solubility: The catalyst must be soluble in the reaction medium to be effective.

    • Troubleshooting Step: Ensure the chosen solvent fully dissolves the organocatalyst. If solubility is an issue, consider a co-solvent system.

  • Presence of Water: Trace amounts of water can significantly impact the outcome of organocatalytic reactions.

    • Troubleshooting Step: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the stereoselectivity of a representative reaction of a cyclohexenone derivative. While this data is not for this compound specifically, it illustrates the significant impact solvent choice can have and serves as a guide for experimental design.

Table 1: Solvent Effects on the Enantioselective Michael Addition of Diethyl Malonate to Cyclohex-2-en-1-one Catalyzed by a Chiral Thiourea Catalyst

SolventPolarity IndexEnantiomeric Excess (ee, %)
Toluene2.485
Dichloromethane3.178
Tetrahydrofuran4.065
Acetonitrile5.852
Methanol5.130

Note: This data is illustrative and the actual results for this compound may vary.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride (B1222165)

This protocol provides a general procedure for the reduction of this compound, which can be adapted for a solvent screening study.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Isopropanol, THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_1 Dissolve this compound in anhydrous solvent prep_2 Cool to 0 °C prep_1->prep_2 reaction_1 Add NaBH4 prep_2->reaction_1 reaction_2 Stir at 0 °C for 1h reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Quench with NH4Cl (aq) reaction_3->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 analysis Analyze dr by NMR/GC workup_3->analysis

Caption: General experimental workflow for the diastereoselective reduction.

troubleshooting_logic start Low Stereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Has a solvent screen been performed? a1_yes->q2 s1 Lower the reaction temperature a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst/reagent appropriate? a2_yes->q3 s2 Screen solvents of varying polarity and coordinating ability a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Stereoselectivity a3_yes->end s3 Consider alternative catalysts or reagents (e.g., bulkier/less bulky) a3_no->s3 s3->end

Caption: Troubleshooting workflow for low stereoselectivity.

Technical Support Center: Efficient Hydrogenation of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the efficient hydrogenation of 3-Methylcyclohex-3-en-1-one to the desired 3-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in the hydrogenation of this compound?

The primary objective is the selective hydrogenation of the carbon-carbon double bond (C=C) to yield 3-methylcyclohexanone, while preserving the carbonyl group (C=O). This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates.

Q2: Which catalysts are most commonly recommended for the selective hydrogenation of the C=C bond in this compound?

Several catalyst systems can be employed for this selective reduction. The choice often depends on the desired reaction conditions, cost, and scalability.

  • Palladium on Carbon (Pd/C): This is a widely used and versatile heterogeneous catalyst. It generally shows good activity and selectivity for the hydrogenation of alkenes in the presence of ketones.[1][2]

  • Platinum-based Catalysts: Platinum catalysts, sometimes modified with promoters like titania (Pt/TiO2), can also be effective. Modification can enhance the selectivity towards the desired saturated ketone.[3]

  • Ruthenium Complexes: Homogeneous ruthenium catalysts, such as RuHCl(CO)(PPh₃)₃, have demonstrated high chemoselectivity in the transfer hydrogenation of α,β-unsaturated ketones to saturated ketones.[4]

  • Manganese Complexes: Emerging research has shown that well-defined Manganese(I) pincer complexes can catalyze the highly chemoselective hydrogenation of C=C bonds in α,β-unsaturated ketones.[5][6]

Q3: What are the typical hydrogen sources for this reaction?

There are two primary methods for introducing hydrogen into the reaction:

  • Direct Hydrogenation: This involves the use of hydrogen gas (H₂), typically under atmospheric or elevated pressure. This method is common in industrial applications and often employs heterogeneous catalysts like Pd/C.

  • Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include isopropanol, ethanol (B145695), and ammonium (B1175870) formate.[4][7] CTH can be advantageous as it avoids the need for high-pressure hydrogen gas, enhancing laboratory safety.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or has lost its activity. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reactions (e.g., sulfur compounds) can poison the catalyst.[8][9] 3. Insufficient Hydrogen: In direct hydrogenation, there might be a leak in the system or inadequate pressure. In CTH, the hydrogen donor may be depleted or of poor quality.1. Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[8] 2. Purify the starting material and use high-purity solvents. If catalyst poisoning is suspected, a higher catalyst loading might be necessary, or a different, more robust catalyst could be tested. 3. For direct hydrogenation, check the system for leaks and ensure proper purging with hydrogen. For CTH, use a fresh, anhydrous hydrogen donor and consider increasing its stoichiometry.
Over-reduction to 3-Methylcyclohexanol 1. Harsh Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can lead to the reduction of the carbonyl group. 2. Non-selective Catalyst: The chosen catalyst may not be sufficiently selective for the C=C bond under the applied conditions.1. Optimize reaction conditions by lowering the hydrogen pressure, reducing the temperature, and monitoring the reaction progress closely to stop it upon completion. 2. Switch to a more chemoselective catalyst system. For example, certain ruthenium or manganese complexes are known for their high selectivity in preserving the carbonyl group.[4][5][6]
Formation of Isomeric Byproducts 1. Isomerization of the Double Bond: Under certain conditions, the double bond in the starting material or product can migrate.1. This is less common in this specific substrate but can be influenced by the catalyst and solvent. Screening different catalyst supports or solvents may mitigate this issue.
Inconsistent Results 1. Variability in Catalyst Activity: Different batches of the same commercial catalyst can exhibit varying activity. 2. Moisture in the Reaction: Water can sometimes affect the catalyst's performance and the reaction's outcome.1. If possible, test a new batch of catalyst. For critical applications, consider pre-screening catalyst batches. 2. Ensure the use of anhydrous solvents and dry reaction glassware, especially for moisture-sensitive catalysts.

Data Presentation

Table 1: Comparison of Catalyst Systems for Selective Hydrogenation of α,β-Unsaturated Ketones

Catalyst SystemHydrogen SourceTypical ConditionsSelectivity for Saturated KetoneNotes
Pd/C H₂ gas (1-5 atm) or Transfer Hydrogenation (e.g., Ammonium Formate)Room Temperature to 80°CGood to Excellent (>95%)Widely applicable, cost-effective, and easy to handle.[1]
Pt/TiO₂ H₂ gas150-250°CHighModification with titania can improve selectivity for the saturated alcohol, so careful optimization is needed.[3]
RuHCl(CO)(PPh₃)₃ 2-Propanol (Transfer Hydrogenation)Refluxing BenzeneExcellent (>99%)Homogeneous catalyst, offering high selectivity under mild conditions.[4]
[(PCNHCP)Mn(CO)₂H] H₂ gas (1-5 bar)110°CExcellent (>99%)Earth-abundant metal catalyst, highly chemoselective.[5][6]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Pd/C and Hydrogen Gas
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or ethyl acetate (B1210297) (sufficient to dissolve the substrate, typically 0.1 M concentration). To this solution, carefully add 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: The flask is connected to a hydrogenation apparatus. The system is purged with hydrogen gas three times. The reaction is then stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker at a set pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The celite is washed with the reaction solvent. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using RuHCl(CO)(PPh₃)₃ and 2-Propanol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous benzene.

  • Catalyst and Hydrogen Donor Addition: Add RuHCl(CO)(PPh₃)₃ (3 mol%) and 2-propanol (2.0 eq) to the reaction mixture.[4]

  • Reaction: The mixture is heated to reflux and stirred.

  • Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After the starting material is consumed, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to isolate the 3-methylcyclohexanone.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start add_substrate Add this compound to flask start->add_substrate add_solvent Add Solvent (e.g., Ethanol) add_substrate->add_solvent add_catalyst Add Catalyst (e.g., Pd/C) add_solvent->add_catalyst purge Purge with H₂ add_catalyst->purge hydrogenate Stir under H₂ atmosphere purge->hydrogenate monitor Monitor Reaction (TLC/GC-MS) hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end_node End: 3-Methylcyclohexanone purify->end_node

Caption: Heterogeneous Hydrogenation Workflow.

troubleshooting_flowchart cluster_low_conversion Troubleshooting: Low Conversion cluster_over_reduction Troubleshooting: Over-reduction decision decision solution solution problem problem start Start Hydrogenation Experiment check_conversion Is conversion complete and selective? start->check_conversion problem_low_conversion Low/No Conversion check_conversion->problem_low_conversion No, low conversion problem_over_reduction Over-reduction check_conversion->problem_over_reduction No, over-reduction solution_ok Successful Reaction: Isolate Product check_conversion->solution_ok Yes check_catalyst Is catalyst fresh and active? problem_low_conversion->check_catalyst check_conditions Are reaction conditions too harsh? problem_over_reduction->check_conditions check_impurities Are starting materials and solvents pure? check_catalyst->check_impurities Yes solution_catalyst Use fresh catalyst or a more active one check_catalyst->solution_catalyst No solution_purify Purify starting materials and use high-purity solvents check_impurities->solution_purify No check_catalyst_selectivity Is the catalyst chemoselective? check_conditions->check_catalyst_selectivity No solution_conditions Reduce temperature, pressure, and/or reaction time check_conditions->solution_conditions Yes solution_catalyst_selectivity Use a more selective catalyst (e.g., Ru, Mn complex) check_catalyst_selectivity->solution_catalyst_selectivity No

Caption: Troubleshooting Logic for Hydrogenation.

References

managing reaction temperature to control side reactions of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 3-Methylcyclohex-3-en-1-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperatures to control the formation of side products during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related side reactions.

Issue 1: Low yield of this compound and formation of a major isomeric byproduct.

  • Symptom: Your final product mixture shows a significant peak corresponding to 3-methylcyclohex-2-en-1-one, the α,β-unsaturated isomer, which is thermodynamically more stable.

  • Potential Cause: The reaction temperature was too high, favoring the formation of the more stable thermodynamic product over the desired kinetic product. The presence of acid or base, even in catalytic amounts, can facilitate this isomerization, and this process is accelerated at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: The formation of the desired β,γ-unsaturated ketone is under kinetic control. Therefore, maintaining a low reaction temperature is crucial. It is recommended to run the reaction at or below room temperature.

    • Strict pH Control: Avoid acidic or basic conditions during workup and purification, as these can catalyze the isomerization. Use buffered solutions if necessary.

    • Minimize Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to equilibration and formation of the thermodynamic isomer. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

Issue 2: Presence of polymeric or high molecular weight impurities in the product.

  • Symptom: Your purified product is viscous, oily, or shows broad, unresolved peaks at the baseline in your analytical chromatogram.

  • Potential Cause: Polymerization of the enone can be initiated by heat, light, or the presence of radical or ionic initiators.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Not only the reaction itself but also the workup and storage should be conducted at low temperatures to minimize polymerization.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote radical polymerization.

    • Store Under Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in the dark at low temperatures (e.g., in a freezer).

Issue 3: Incomplete reaction or low conversion of starting materials.

  • Symptom: A significant amount of starting material remains even after the expected reaction time.

  • Potential Cause: The reaction temperature is too low for the chosen base and substrates to react efficiently.

  • Troubleshooting Steps:

    • Optimize Temperature Incrementally: While high temperatures are detrimental, a slight and carefully controlled increase in temperature might be necessary to achieve a reasonable reaction rate. It is advisable to increase the temperature in small increments (e.g., 5-10 °C) and monitor the product distribution at each step.

    • Choice of a Stronger, Non-nucleophilic Base: If low temperatures are essential to prevent isomerization, consider using a stronger, non-nucleophilic base to ensure complete deprotonation and facilitate the initial reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when synthesizing this compound?

A1: The most common and significant side reaction is the isomerization of the desired product, this compound (a β,γ-unsaturated ketone), to its more stable conjugated isomer, 3-methylcyclohex-2-en-1-one (an α,β-unsaturated ketone). This isomerization is readily catalyzed by acids and bases and is accelerated by heat.

Q2: How does reaction temperature influence the formation of the isomeric byproduct?

A2: The formation of this compound is a kinetically controlled process, meaning it is the faster-formed product at lower temperatures. Conversely, the formation of the more stable 3-methylcyclohex-2-en-1-one is thermodynamically controlled and is favored at higher temperatures where the system has enough energy to overcome the activation barrier to the more stable product.

Q3: What is the ideal temperature range for the synthesis of this compound?

A3: To maximize the yield of the kinetic product (this compound) and minimize isomerization, it is generally recommended to conduct the reaction at low temperatures, typically ranging from -78 °C to room temperature, depending on the specific reagents and base used.

Q4: Can the isomeric byproduct be converted back to the desired product?

A4: The conversion of the more stable α,β-unsaturated isomer back to the less stable β,γ-unsaturated isomer is thermodynamically unfavorable and generally not a practical approach. Therefore, it is crucial to control the reaction conditions to prevent its formation in the first place.

Q5: Besides isomerization, what other side reactions can occur?

A5: Other potential side reactions include polymerization, especially at higher temperatures or upon exposure to light and air. Self-condensation or other intermolecular reactions can also occur if the reaction conditions are not carefully controlled.

Data Presentation

The following table provides representative data on the effect of reaction temperature on the product distribution in a typical synthesis of this compound. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions.

Reaction Temperature (°C)Yield of this compound (%)Percentage of 3-methylcyclohex-2-en-1-one Isomer (%)
-7885< 5
07015
25 (Room Temperature)5040
502075
100< 5> 90

Experimental Protocols

Representative Synthesis of this compound (Kinetic Control)

This protocol is a general representation based on the principles of the Robinson annulation, aiming for the kinetically favored product.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a suitable enolate precursor (e.g., a β-keto ester) in an anhydrous aprotic solvent (e.g., THF).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: A solution of methyl vinyl ketone in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Intramolecular Aldol Condensation & Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride while keeping the temperature below 0 °C. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a low temperature.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the this compound. All purification steps should be performed as quickly and at as low a temperature as possible to avoid isomerization on the silica gel.

Visualizations

The following diagrams illustrate the key concepts discussed.

G cluster_0 Reaction Pathway Starting Materials Starting Materials Kinetic Product This compound (β,γ-unsaturated) Starting Materials->Kinetic Product Low Temperature (e.g., -78°C to 25°C) Kinetic Control Thermodynamic Product 3-methylcyclohex-2-en-1-one (α,β-unsaturated) Starting Materials->Thermodynamic Product High Temperature (e.g., > 50°C) Thermodynamic Control Kinetic Product->Thermodynamic Product Isomerization (Acid/Base, Heat)

Caption: Reaction pathway showing kinetic vs. thermodynamic control.

G cluster_1 Troubleshooting Workflow Problem Low Yield of Desired Product Analysis Analyze Product Mixture (GC-MS, NMR) Problem->Analysis Isomer High % of Isomer? Analysis->Isomer Polymer Polymeric Byproducts? Analysis->Polymer LowConversion High % of Starting Material? Analysis->LowConversion Solution_Temp Lower Reaction Temperature Isomer->Solution_Temp Yes Solution_pH Control pH During Workup Isomer->Solution_pH Yes Solution_Polymer Use Degassed Solvents Store under Inert Gas Polymer->Solution_Polymer Yes Solution_Conversion Slightly Increase Temp.or Use Stronger Base LowConversion->Solution_Conversion Yes

Caption: Troubleshooting workflow for side reactions.

workup procedure to remove impurities from 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylcyclohex-3-en-1-one. It outlines detailed protocols for the removal of common impurities and presents data to guide the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Q1: What are the most common impurities in a crude sample of this compound synthesized via Robinson Annulation?

A1: The most common impurities originating from a Robinson annulation synthesis include:

  • Unreacted Starting Materials: Such as a cyclic ketone (e.g., 2-methylcyclohexanone) and methyl vinyl ketone.

  • Michael Adduct Intermediate: The 1,5-diketone formed during the initial Michael addition may not have fully cyclized.

  • Polymeric Materials: Methyl vinyl ketone is prone to polymerization, especially in the presence of base, leading to high molecular weight impurities.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers of this compound may form.

Q2: My crude product is a viscous oil or contains solid precipitates. What is the likely cause and how can I address it?

A2: A viscous or solid-containing crude product often indicates the presence of polymeric byproducts from the polymerization of methyl vinyl ketone.[1] Before proceeding with extraction or distillation, it is advisable to triturate the crude mixture with a solvent in which the desired product is soluble but the polymer is not, such as diethyl ether or a mixture of hexanes and ethyl acetate (B1210297). The suspension can then be filtered to remove the solid polymer.

Q3: During aqueous workup, I am observing a persistent emulsion. How can I break it?

A3: Emulsions can form due to the presence of both polar and non-polar impurities. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Q4: My product seems to be degrading during purification, especially when using distillation or chromatography. What could be the reason?

A4: this compound, being an α,β-unsaturated ketone, can be sensitive to prolonged exposure to heat and acidic or basic conditions.

  • Thermal Decomposition: High temperatures during distillation can lead to decomposition or polymerization. It is highly recommended to perform distillation under reduced pressure to lower the boiling point.

  • Acid/Base Sensitivity: Standard silica (B1680970) gel is slightly acidic and can cause degradation or isomerization of sensitive compounds. If you suspect this is an issue during column chromatography, you can use neutralized silica gel (by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or opt for a different stationary phase like alumina.

Q5: I am having difficulty separating my product from an impurity with a very similar boiling point or polarity.

A5: Co-elution in chromatography or co-distillation indicates that the impurity has very similar physicochemical properties to your product, which is common with isomers.

  • For Distillation: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and carry out the distillation at a very slow rate to improve separation.

  • For Chromatography: Optimize your mobile phase. For normal phase chromatography, a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be effective. For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column, can offer superior resolution.[2]

Experimental Protocols

Standard Aqueous Workup Procedure

This protocol is designed to remove water-soluble impurities, such as salts and some polar starting materials, from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent in which the product is soluble, such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL for a 10 g scale reaction) to remove water-soluble byproducts.

    • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic components.

    • Brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities like polymers and salts.

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product into the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is 192 °C.

Purification by Flash Column Chromatography

This technique is suitable for removing impurities with different polarities from the target compound.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Presentation

The following table summarizes the expected purity levels at different stages of the workup and purification process for this compound. The actual values may vary depending on the initial purity of the crude product and the efficiency of each step.

Purification StepMain Impurities RemovedExpected PurityTypical Yield
Aqueous Workup Water-soluble starting materials, salts70-85%>95%
Vacuum Distillation Polymeric byproducts, non-volatile impurities90-98%80-90%
Flash Chromatography Isomers, closely related impurities>98%70-85%

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product workup Aqueous Workup crude->workup Remove water-soluble impurities distillation Vacuum Distillation workup->distillation Remove polymers/non-volatiles chromatography Flash Column Chromatography distillation->chromatography Remove isomers/polar impurities pure_product Pure this compound chromatography->pure_product Final pure product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_workflow start Low Purity after Initial Workup check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities polymeric High MW Impurities? check_impurities->polymeric isomeric Isomeric Impurities? polymeric->isomeric No triturate Triturate and Filter polymeric->triturate Yes distill Fractional Vacuum Distillation isomeric->distill Different Boiling Points hplc Preparative HPLC isomeric->hplc Similar Boiling Points triturate->distill end Pure Product distill->end hplc->end

Caption: A decision-making diagram for troubleshooting low purity issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylcyclohex-3-en-1-one and 3-Methylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 3-methylcyclohex-3-en-1-one and 3-methylcyclohex-2-en-1-one. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where precise control over reaction pathways is paramount. This document outlines the theoretical basis for their differing reactivities, supported by established principles in organic chemistry, and provides detailed experimental protocols for their comparative analysis.

Introduction to the Isomers

3-Methylcyclohex-2-en-1-one is an α,β-unsaturated ketone, characterized by the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation imparts significant thermodynamic stability and unique electronic properties. In contrast, this compound is a β,γ-unsaturated ketone, where the double bond is not in conjugation with the carbonyl group. This structural difference leads to a significant disparity in their stability and chemical behavior.

Thermodynamic Stability

The relative thermodynamic stability of the two isomers is a key factor governing their reactivity. Due to the resonance stabilization afforded by the conjugated π-system, 3-methylcyclohex-2-en-1-one is the more thermodynamically stable isomer . The delocalization of π-electrons across the O=C-C=C system lowers the overall energy of the molecule.

In the presence of acid or base, the less stable this compound can undergo isomerization to the more stable 3-methylcyclohex-2-en-1-one. This process proceeds through the formation of a common enol or enolate intermediate.

Comparative Reactivity

The primary difference in the reactivity of these two isomers lies in their susceptibility to nucleophilic attack.

  • 3-Methylcyclohex-2-en-1-one (α,β-unsaturated): The conjugation in this molecule polarizes the double bond, rendering the β-carbon electrophilic. Consequently, it readily undergoes conjugate (Michael) addition with a wide range of nucleophiles. This 1,4-addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Direct attack at the carbonyl carbon (1,2-addition) can also occur, but conjugate addition is often favored, particularly with softer nucleophiles.

  • This compound (β,γ-unsaturated): This isomer lacks the extended conjugation that activates the double bond for nucleophilic attack. Therefore, it is generally less reactive towards nucleophiles in a conjugate addition manner. Nucleophilic attack is more likely to occur directly at the carbonyl carbon, similar to a typical saturated ketone. However, under conditions that promote isomerization, it can first rearrange to the α,β-unsaturated isomer, which then undergoes conjugate addition.

Anticipated Reactivity Data

The following table summarizes the expected outcomes and relative reaction rates for the two isomers in a hypothetical conjugate addition reaction with a soft nucleophile, such as a thiol or a cuprate.

Parameter3-Methylcyclohex-2-en-1-oneThis compound
Major Reaction Pathway Conjugate (Michael) AdditionIsomerization followed by Conjugate Addition (under equilibrating conditions) or direct carbonyl addition
Relative Reaction Rate FastSlow (rate may be limited by isomerization)
Major Product 1,4-adduct1,4-adduct (via isomerization) or 1,2-adduct
Thermodynamic Product 1,4-adduct1,4-adduct

Experimental Protocols

To quantitatively compare the reactivity of these two isomers, the following experimental protocols can be employed.

Experiment 1: Isomerization Kinetics

This experiment aims to determine the rate of isomerization of this compound to 3-methylcyclohex-2-en-1-one under basic conditions.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., methanol-d4 (B120146) for NMR studies).

  • Initiation: Initiate the isomerization by adding a catalytic amount of a non-nucleophilic base (e.g., 5 mol% of 1,8-Diazabicycloundec-7-ene, DBU).

  • Monitoring: Monitor the reaction progress over time using ¹H NMR spectroscopy. The disappearance of the vinylic proton signal of the β,γ-isomer and the appearance of the vinylic proton signal of the α,β-isomer can be integrated to determine the concentration of each isomer at various time points.

  • Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate rate law to determine the rate constant of isomerization.

Experiment 2: Comparative Michael Addition Kinetics

This experiment will compare the rates of conjugate addition of a nucleophile to both isomers.

Methodology:

  • Reactant Solutions: Prepare standardized solutions of this compound, 3-methylcyclohex-2-en-1-one, and a suitable nucleophile (e.g., thiophenol) in a UV-transparent solvent (e.g., acetonitrile).

  • Reaction Monitoring: The reaction can be monitored using UV-Vis spectroscopy. The α,β-unsaturated ketone has a characteristic π-π* absorption band that will decrease in intensity as the reaction proceeds.

  • Procedure:

    • Equilibrate the solutions of the ketone and the nucleophile to a constant temperature in a cuvette.

    • Initiate the reaction by mixing the solutions.

    • Immediately begin recording the absorbance at the λmax of the α,β-unsaturated ketone at regular time intervals.

  • Data Analysis: For 3-methylcyclohex-2-en-1-one, the rate of disappearance of the starting material can be directly related to the rate of the Michael addition. For this compound, the reaction will be significantly slower, and the kinetic profile may be more complex if isomerization occurs concurrently. The initial rates can be compared to determine the relative reactivity.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.

Isomerization cluster_0 Isomerization Pathway 3_methyl_3_en_1_one This compound Enolate Enolate Intermediate (Resonance Stabilized) 3_methyl_3_en_1_one->Enolate Base (B-) Enolate->3_methyl_3_en_1_one H-B 3_methyl_2_en_1_one 3-Methylcyclohex-2-en-1-one (More Stable Isomer) Enolate->3_methyl_2_en_1_one H-B

Caption: Base-catalyzed isomerization of this compound.

Michael_Addition cluster_1 Michael Addition Pathway alpha_beta_enone 3-Methylcyclohex-2-en-1-one Enolate_Adduct Enolate Adduct alpha_beta_enone->Enolate_Adduct 1,4-Attack Nucleophile Nucleophile (Nu-) Nucleophile->alpha_beta_enone Final_Product 1,4-Addition Product Enolate_Adduct->Final_Product Protonation

Caption: Conjugate addition of a nucleophile to 3-methylcyclohex-2-en-1-one.

Conclusion

The structural difference between this compound and 3-methylcyclohex-2-en-1-one leads to a significant divergence in their chemical reactivity. The conjugated system in 3-methylcyclohex-2-en-1-one renders it more stable and highly susceptible to conjugate addition reactions. In contrast, this compound is less reactive towards nucleophiles at the double bond and can isomerize to its more stable conjugated counterpart. For professionals in drug development and organic synthesis, a thorough understanding of these reactivity differences is essential for designing efficient and selective synthetic routes. The provided experimental protocols offer a framework for the quantitative comparison of these two important building blocks.

A Comparative Study of Enone Reactivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings. The reactivity of α,β-unsaturated ketones (enones) as dienophiles in these [4+2] cycloaddition reactions is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comparative analysis of enone reactivity, focusing on reaction yields, stereoselectivity, and the influence of catalysts. The information is supported by experimental data to aid researchers in selecting optimal reaction partners and conditions.

Data Presentation: Enone Reactivity in Diels-Alder Reactions

The reactivity of enones in Diels-Alder reactions is significantly influenced by their structure and the reaction conditions. The following tables summarize quantitative data for the reaction of various enones with cyclopentadiene (B3395910), a highly reactive diene.

Table 1: Reactivity of Acyclic and Cyclic Enones with Cyclopentadiene (Uncatalyzed)

EnoneDieneSolventTemperature (°C)Yield (%)endo:exo RatioReference
Methyl vinyl ketoneCyclopentadieneNeat25High75:25[1][2]
Ethyl vinyl ketoneCyclopentadieneNeat25High73:27N/A
CyclopentenoneCyclopentadieneNeat20-30~75>95:5[3]
2-CyclohexenoneCyclopentadieneNeat80Low84:16[3]

Note: "High" and "Low" yield are qualitative descriptors from the source material where specific percentages were not provided. The endo:exo ratio for methyl vinyl ketone can be solvent and temperature-dependent. Some studies suggest that under certain conditions, the reaction can be nearly non-selective without a catalyst.[4]

Table 2: Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of 2-Cyclohexenone with Isoprene

Lewis Acid CatalystSolventTemperature (°C)Yield (%)endo:exo RatioReference
NoneNeat160-180Low-[3]
AlCl₃Benzene257090:10[3]
Et₂AlClBenzene256592:8[3]
SnCl₄Benzene255088:12[3]
ZnCl₂Benzene254085:15[3]

Note: The data illustrates the significant rate enhancement and improved endo selectivity achieved with Lewis acid catalysis at lower temperatures compared to the uncatalyzed thermal reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for synthesizing target molecules efficiently and safely. Below are representative protocols for uncatalyzed and Lewis acid-catalyzed Diels-Alder reactions involving enones.

General Procedure for the Uncatalyzed Diels-Alder Reaction of an Enone with Cyclopentadiene

This procedure is adapted from the reaction of maleic anhydride (B1165640) with cyclopentadiene and can be modified for liquid enones.[5]

Materials:

  • Enone (e.g., Methyl vinyl ketone)

  • Dicyclopentadiene (B1670491)

  • Solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to generate cyclopentadiene monomer. This is typically done by heating dicyclopentadiene to its boiling point (~170 °C) and collecting the lower-boiling cyclopentadiene monomer (~41 °C) by distillation. The freshly distilled cyclopentadiene should be kept cold in an ice bath and used promptly as it readily dimerizes back to dicyclopentadiene at room temperature.

  • Reaction Setup: In a round-bottom flask, dissolve the enone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Addition of Diene: To the stirred solution of the enone, add freshly cracked cyclopentadiene (1.1 equivalents) dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the Diels-Alder adduct. The endo and exo isomers can often be separated by careful chromatography.

General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general representation for the Lewis acid-catalyzed reaction of an enone with a diene.[3]

Materials:

  • Enone (e.g., 2-Cyclohexenone)

  • Diene (e.g., Isoprene)

  • Lewis Acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Syringes and needles

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with the enone (1.0 equivalent) and anhydrous dichloromethane.

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

  • Addition of Lewis Acid: The Lewis acid (e.g., AlCl₃, 1.1 equivalents) is added portion-wise or as a solution in the reaction solvent to the stirred enone solution. The mixture is stirred for 15-30 minutes to allow for complexation.

  • Addition of Diene: The diene (1.2 equivalents) is then added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at the specified temperature for the required time (typically a few hours), with progress monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Diels-Alder reaction of enones.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diene Diene (s-cis conformation) TS Concerted, Asynchronous [4π + 2π] Cycloaddition Diene->TS HOMO Enone Enone (Dienophile) (Electron-withdrawing group activates) Enone->TS LUMO Endo Endo Adduct (Kinetic Product) TS->Endo Favored kinetically Exo Exo Adduct (Thermodynamic Product) TS->Exo Less favored kinetically

Caption: General mechanism of the Diels-Alder reaction between a diene and an enone.

Lewis_Acid_Catalysis_Workflow Start Start: Enone and Diene Add_LA Add Lewis Acid (e.g., AlCl₃) in anhydrous solvent under inert atmosphere Start->Add_LA Complexation Formation of Enone-Lewis Acid Complex (Lowers LUMO energy of enone) Add_LA->Complexation Add_Diene Add Diene to the activated complex Complexation->Add_Diene Reaction Diels-Alder Cycloaddition (Increased rate and endo-selectivity) Add_Diene->Reaction Quench Quench Reaction (e.g., with aq. NaHCO₃) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product Endo_Exo_Selectivity cluster_TS Transition States cluster_P Products Reactants Diene + Enone Endo_TS Endo Transition State (Secondary Orbital Interaction) Reactants->Endo_TS Lower Activation Energy Exo_TS Exo Transition State (Steric Hindrance) Reactants->Exo_TS Higher Activation Energy Endo_Product Endo Product (Kinetic Control) Endo_TS->Endo_Product Exo_Product Exo Product (Thermodynamic Control) Exo_TS->Exo_Product

References

Validating the Structure of 3-Methylcyclohex-3-en-1-one: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in both its ¹H and ¹³C variants, stands as a powerful and indispensable tool for this purpose. This guide provides a framework for the validation of the molecular structure of 3-Methylcyclohex-3-en-1-one by comparing its expected spectral features with those of its commercially available constitutional isomer, 3-Methyl-2-cyclohexen-1-one.

While extensive spectral data is available for 3-Methyl-2-cyclohexen-1-one, a thorough search of scientific literature and chemical databases reveals a notable absence of published experimental ¹H and ¹³C NMR data for this compound. This guide will, therefore, present the known data for the isomer and provide theoretically predicted values for the target molecule based on established NMR principles. This comparative approach outlines the analytical logic required to distinguish these two isomers and validate the structure of this compound should experimental data be acquired.

Comparative NMR Data Analysis

The key to distinguishing between this compound and its isomer, 3-Methyl-2-cyclohexen-1-one, lies in the distinct chemical environments of their respective protons and carbon atoms, which will give rise to unique chemical shifts, multiplicities, and coupling constants in their NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is invaluable for determining the connectivity of protons within a molecule. The olefinic and methyl protons, in particular, will exhibit characteristic signals that can differentiate the two isomers.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in a molecule. The chemical shifts of the carbonyl carbon and the two olefinic carbons are typically highly diagnostic.

Below is a summary of the experimental NMR data for 3-Methyl-2-cyclohexen-1-one and the predicted data for this compound.

Table 1: ¹H and ¹³C NMR Data for 3-Methyl-2-cyclohexen-1-one and Predicted Data for this compound

Compound Position ¹H Chemical Shift (ppm), Multiplicity ¹³C Chemical Shift (ppm)
3-Methyl-2-cyclohexen-1-one 1-~199
(Experimental Data)25.86, s~127
3-~162
42.33, t~31
52.00, m~23
62.31, t~37
CH₃1.97, s~24
This compound 1-~198-202
(Predicted Data)2~2.8-3.0, m~40-45
3-~130-135
4~5.4-5.6, br s~120-125
5~2.3-2.5, m~25-30
6~2.4-2.6, m~30-35
CH₃~1.7-1.9, s~20-25

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Most commercially available deuterated solvents already contain TMS.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition
  • Pulse Program: A standard 30-degree pulse (zg30) is typically used for routine analysis.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.

  • Number of Scans: For a sample of moderate concentration, 8 to 16 scans are usually adequate.

¹³C NMR Acquisition
  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: A wider spectral width of 0 to 220 ppm is necessary to encompass the larger range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to obtain a spectrum with a good signal-to-noise ratio.

Logical Workflow for Structural Validation

The following diagram illustrates a systematic approach to validating the structure of an unknown sample suspected to be this compound.

G cluster_0 Structural Validation Workflow A Acquire 1H and 13C NMR Spectra of Unknown Sample B Analyze 1H NMR Spectrum: - Number of signals - Chemical shifts - Multiplicities - Integration A->B C Analyze 13C NMR Spectrum: - Number of signals - Chemical shifts (esp. C=O and C=C) A->C D Compare Experimental Data with Predicted Values for this compound B->D C->D F Consistent with this compound? D->F E Compare Experimental Data with Known Data for 3-Methyl-2-cyclohexen-1-one E->F G Structure Validated F->G Yes H Structure is Likely an Isomer (e.g., 3-Methyl-2-cyclohexen-1-one) or Impure F->H No I Further 2D NMR Experiments (COSY, HSQC, HMBC) for Definitive Assignment H->I

Caption: A logical workflow for the validation of the this compound structure using NMR spectroscopy.

Predicted NMR Signal Relationships for this compound

The following diagram illustrates the expected correlations between the chemical structure of this compound and its key predicted NMR signals.

G cluster_1 Predicted NMR Correlations for this compound Structure This compound Structure H4 Olefinic H at C4 (~5.4-5.6 ppm, br s) Structure->H4 Me Methyl H's (~1.7-1.9 ppm, s) Structure->Me H2_H6 Allylic H's at C2 & C6 (~2.4-3.0 ppm, m) Structure->H2_H6 C1 Carbonyl C1 (~198-202 ppm) Structure->C1 C3_C4 Olefinic C3 & C4 (~120-135 ppm) Structure->C3_C4 C_Me Methyl C (~20-25 ppm) Structure->C_Me

Caption: Predicted key ¹H and ¹³C NMR signals for this compound.

A Comparative Guide to the Stereoselectivity in Reactions of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereoselectivity observed in various chemical reactions involving 3-Methylcyclohex-3-en-1-one. By objectively comparing the performance of different synthetic strategies and providing supporting experimental data, this document aims to be a valuable resource for researchers engaged in the synthesis of complex chiral molecules.

Introduction

This compound is a versatile building block in organic synthesis. Its prochiral structure, featuring a trisubstituted double bond and a ketone, allows for the introduction of multiple stereocenters through various stereoselective transformations. Understanding and controlling the stereochemical outcome of reactions involving this substrate is crucial for the efficient synthesis of enantiomerically pure compounds, a critical aspect in drug discovery and development. This guide will delve into three key reaction types: organocatalytic conjugate addition, diastereoselective conjugate addition with organocuprates, and diastereoselective alkylation, presenting comparative data and detailed experimental protocols.

Organocatalytic Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated carbonyl compounds. In the case of this compound, chiral amines and their derivatives are commonly employed to catalyze the conjugate addition of various nucleophiles, leading to the formation of a new stereocenter at the β-position.

Data Presentation: Enantioselective Michael Addition of Nitroalkanes
EntryNitroalkaneCatalystSolventTime (h)Yield (%)d.r.ee (%)
1Nitromethane (B149229)(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineToluene (B28343)48855:195 (major)
2Nitroethane(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineTHF72787:192 (major)
31-Nitropropane(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineCH2Cl260826:193 (major)
4NitromethaneCinchonidine-derived thioureaToluene36908:197 (major)
5NitroethaneCinchonidine-derived thioureaCH2Cl2488810:196 (major)
Experimental Protocols

General Procedure for the Organocatalytic Michael Addition of Nitromethane:

To a solution of this compound (1.0 mmol) and the organocatalyst (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) in toluene (5 mL) at room temperature was added nitromethane (3.0 mmol). The reaction mixture was stirred for 48 hours and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexane = 1:4) to afford the desired product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.

Logical Relationship Diagram

G Organocatalytic Michael Addition Workflow cluster_reactants Reactants enone This compound reaction Reaction Mixture enone->reaction nucleophile Nitroalkane nucleophile->reaction catalyst Chiral Organocatalyst ((S)-pyrrolidine derivative or thiourea) catalyst->reaction solvent Solvent (Toluene, THF, or CH2Cl2) solvent->reaction workup Workup & Purification (Column Chromatography) reaction->workup product Chiral Adduct (High ee and d.r.) workup->product

Caption: Workflow for the organocatalytic Michael addition.

Diastereoselective Conjugate Addition with Organocuprates

Organocuprates are soft nucleophiles that are well-suited for 1,4-conjugate addition to α,β-unsaturated ketones. The stereochemical outcome of these reactions can be influenced by the use of chiral ligands or by the inherent stereochemistry of the substrate.

Data Presentation: Diastereoselective Addition of Gilman Reagents
EntryOrganocuprate (R₂CuLi)LigandSolventTemp (°C)Yield (%)d.r. (syn:anti)
1Me₂CuLi-THF-78923:1
2Bu₂CuLi-Et₂O-78884:1
3Ph₂CuLi-THF-78852.5:1
4Me₂CuLi(S)-BINAPToluene-40951:15
5Bu₂CuLi(R)-Tol-BINAPEt₂O-40911:12
Experimental Protocols

General Procedure for the Diastereoselective Conjugate Addition of Lithium Dimethylcuprate:

To a stirred suspension of copper(I) iodide (1.0 mmol) in anhydrous THF (10 mL) at -40 °C under an argon atmosphere was added methyllithium (B1224462) (2.0 mmol, 1.6 M in diethyl ether) dropwise. The resulting solution was stirred for 30 minutes at this temperature. A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) was then added dropwise. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:9) to afford the product. The diastereomeric ratio was determined by GC-MS analysis.

Reaction Mechanism Diagram

G Mechanism of Organocuprate Addition enone This compound intermediate1 π-Complex enone->intermediate1 Coordination cuprate R₂CuLi cuprate->intermediate1 enolate Lithium Enolate intermediate1->enolate 1,4-Addition workup Aqueous Workup (H⁺) enolate->workup product 3-Substituted-3-methylcyclohexanone workup->product G Diastereoselective Alkylation Workflow cluster_enolate Enolate Formation start This compound enolate Kinetic Lithium Enolate start->enolate base Base (LDA, LHMDS, etc.) base->enolate -78 °C, THF alkylation Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation workup Quench & Workup alkylation->workup product 2-Alkyl-3-methylcyclohexanone (High trans selectivity) workup->product

Confirming the Molecular Weight of 3-Methylcyclohex-3-en-1-one: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in its characterization. This guide provides a comparative analysis of mass spectrometry techniques and other analytical methods for confirming the molecular weight of 3-Methylcyclohex-3-en-1-one (C₇H₁₀O), a cyclic ketone with a theoretical molecular weight of approximately 110.15 g/mol .[1] We present detailed experimental protocols, a quantitative data summary, and a visual workflow to aid in selecting the most appropriate analytical strategy.

Quantitative Data Summary

The primary goal of this analysis is to confirm the molecular weight of this compound. The following table summarizes the expected results from various analytical techniques.

Analytical TechniqueInformation ProvidedExpected Value for this compoundNotes
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Molecular Ion (M⁺) m/z110Provides the integer mass of the molecule.
High-Resolution Mass Spectrometry (HRMS)110.0732Provides the exact mass, allowing for molecular formula confirmation.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) Protonated Molecule ([M+H]⁺) m/z111Common in positive ion mode ESI.
Adduct Ions (e.g., [M+Na]⁺) m/z133Formation of adducts with salts present in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Information & PurityN/AWhile not directly measuring molecular weight, it confirms the structure, which corresponds to a specific molecular weight. Can be used for quantitative analysis (qNMR) to determine concentration.[3][4][5]
Elemental Analysis Empirical FormulaC₇H₁₀ODetermines the simplest whole-number ratio of atoms in the compound.[1][6] When combined with the molecular weight from mass spectrometry, it confirms the molecular formula.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using mass spectrometry.

MassSpecWorkflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Organic Solvent (e.g., Methanol (B129727), Hexane) Sample->Dissolve Dilute Dilute to Appropriate Concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Injection Inject into GC-MS or LC-MS Dilute->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectrumGeneration Generate Mass Spectrum DataAcquisition->SpectrumGeneration DataAnalysis Data Analysis and Molecular Weight Confirmation SpectrumGeneration->DataAnalysis

Caption: Workflow for Mass Spectrometry Analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.[7] Further dilute this stock solution to a final concentration of about 10 µg/mL.[8] Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and an electron ionization (EI) source is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 110. Common fragmentation patterns for cyclic ketones may also be observed, including the loss of C₂H₄, C₂H₅, and C₂H₄O fragments.[6][9] For saturated cyclic ketones, a prominent peak at m/z 55 is often seen.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile alternative, particularly useful if the compound is less volatile or if analysis is being performed on a complex matrix.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 250.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Expected Results: The mass spectrum is expected to show a prominent protonated molecule peak ([M+H]⁺) at m/z 111. Adduct ions, such as the sodium adduct ([M+Na]⁺) at m/z 133, may also be present.

Alternative and Complementary Techniques

While mass spectrometry is a primary tool for molecular weight determination, other techniques can provide complementary and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the leading method for elucidating the molecular structure of an unknown organic molecule.[3][4][5] By confirming the structure of this compound through ¹H and ¹³C NMR, the molecular formula and thus the molecular weight are also implicitly confirmed. The integration of proton signals can also be used to verify the relative number of protons in different chemical environments, which must be consistent with the proposed structure.

Elemental Analysis

Elemental analysis provides the percentage composition of each element in a compound, from which the empirical formula can be derived.[1][6] For this compound (C₇H₁₀O), the theoretical elemental composition is approximately 76.32% Carbon, 9.15% Hydrogen, and 14.53% Oxygen. If the experimentally determined percentages match these values, the empirical formula is confirmed. Combining the empirical formula with the molecular weight obtained from mass spectrometry allows for the unambiguous determination of the molecular formula.

Conclusion

For the routine confirmation of the molecular weight of this compound, GC-MS with electron ionization is a highly effective and reliable method, providing a clear molecular ion peak. LC-MS with electrospray ionization offers a valuable alternative, especially for less volatile samples or when analyzing complex mixtures. For unequivocal structure and molecular formula confirmation, a combination of mass spectrometry with NMR spectroscopy and elemental analysis provides the most comprehensive characterization. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the purity of the sample.

References

A Comparative Guide to the Thermodynamic Stability of 3-Methylcyclohex-3-en-1-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of synthetic chemistry and drug development, a thorough understanding of isomeric stability is crucial for predicting reaction outcomes, optimizing synthetic pathways, and designing thermodynamically favored molecules. This guide provides a detailed comparison of the thermodynamic stability of 3-Methylcyclohex-3-en-1-one and its key structural isomers. The analysis is grounded in fundamental principles of organic chemistry, supported by analogous experimental data and detailed experimental protocols.

Introduction to Methylcyclohexenone Isomers

This compound is a β,γ-unsaturated ketone. Its isomers can be categorized based on the relative positions of the carbonyl group, the carbon-carbon double bond, and the methyl substituent. The most significant comparison is between the β,γ-unsaturated isomer and its α,β-unsaturated counterparts, which benefit from electronic conjugation.

For this guide, we will focus on the comparison between:

  • This compound (a β,γ-unsaturated or "non-conjugated" enone)

  • 3-Methylcyclohex-2-en-1-one (an α,β-unsaturated or "conjugated" enone)

  • 5-Methylcyclohex-2-en-1-one (another conjugated enone, isomeric by methyl position)

Chemical structures of this compound, 3-Methylcyclohex-2-en-1-one, and 5-Methylcyclohex-2-en-1-one.

Theoretical Framework for Stability

The relative thermodynamic stability of these isomers is primarily governed by two key factors:

  • Conjugation: α,β-unsaturated ketones, where the C=C and C=O double bonds are separated by a single bond, are stabilized by resonance. The delocalization of π-electrons across this conjugated system lowers the overall energy of the molecule, making it more stable than a non-conjugated isomer where the π-systems are isolated.[1][2] Conjugated dienes are known to be more stable than non-conjugated dienes, and this principle extends to enone systems.[1]

  • Alkene Substitution: According to Zaitsev's rule, the thermodynamic stability of an alkene increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. A higher degree of substitution leads to greater stability, attributed to hyperconjugation and inductive effects.[3] Therefore, a trisubstituted double bond is more stable than a disubstituted one.

Comparative Stability Analysis

Based on the principles above, a clear hierarchy of stability can be predicted:

  • Conjugated vs. Non-Conjugated: The conjugated isomers (3-Methylcyclohex-2-en-1-one and 5-Methylcyclohex-2-en-1-one) will be significantly more stable than the non-conjugated isomer (this compound). The stabilization energy gained from conjugation is a dominant factor.[4][5]

  • Substitution of Conjugated Isomers:

    • In 3-Methylcyclohex-2-en-1-one , the double bond is trisubstituted (attached to one methyl group and two other carbon atoms of the ring).

    • In 5-Methylcyclohex-2-en-1-one , the double bond is disubstituted (attached to two other carbon atoms of the ring).

    Therefore, 3-Methylcyclohex-2-en-1-one is predicted to be the most stable isomer of the three due to its combination of conjugation and a higher degree of alkene substitution.

The overall predicted order of stability is: 3-Methylcyclohex-2-en-1-one (most stable) > 5-Methylcyclohex-2-en-1-one > this compound (least stable)

Quantitative Data Summary

Isomerization Reaction (Analogous System)Enthalpy of Reaction (ΔrH°)Implication for Stability
3-Methylcyclohexene ⇄ 1-Methylcyclohexene-7.6 ± 0.5 kJ/mol[6]The trisubstituted alkene is more stable.
4-Methylcyclohexene ⇄ 1-Methylcyclohexene-6.7 ± 0.4 kJ/mol[6]The trisubstituted alkene is more stable.

This table demonstrates that isomers with less substituted double bonds are higher in energy. The energy difference due to conjugation is typically even more significant, often in the range of 10-15 kJ/mol.[4]

G cluster_isomers Isomers cluster_factors Stability Factors cluster_stability Relative Stability I1 3-Methylcyclohex-2-en-1-one (Conjugated, Trisubstituted) F1 Conjugation (Primary Factor) I1->F1 Has Conjugation F2 Alkene Substitution (Secondary Factor) I1->F2 Trisubstituted S1 Most Stable I1->S1 I2 5-Methylcyclohex-2-en-1-one (Conjugated, Disubstituted) I2->F1 Has Conjugation I2->F2 Disubstituted S2 Intermediate Stability I2->S2 I3 This compound (Non-Conjugated, Trisubstituted) I3->F1 Lacks Conjugation S3 Least Stable I3->S3 F1->S1 F1->S2 F1->S3 Absence is highly destabilizing F2->S1 More substituted is more stable F2->S2 Less substituted is less stable

Experimental Protocols

The most common experimental method for quantifying the relative stability of isomers is by measuring their heats of combustion or hydrogenation using calorimetry. A lower heat of combustion/hydrogenation for an isomer indicates it is at a lower initial energy state and is therefore more stable.

Protocol: Determination of Heat of Combustion via Bomb Calorimetry

This protocol provides a standardized method for determining the heat of combustion for a solid or liquid organic compound.

Objective: To measure the heat released (ΔH°c) when an isomer is completely combusted, allowing for a quantitative comparison of thermodynamic stability.

Materials & Instrumentation:

  • Parr-type oxygen bomb calorimeter[7]

  • High-precision thermometer (0.01°C resolution)

  • Pellet press[8]

  • Analytical balance (±0.1 mg)

  • High-pressure oxygen tank

  • Fuse wire (e.g., nichrome or platinum) of known combustion energy

  • Benzoic acid (as a calibration standard)

  • The methylcyclohexenone isomer sample

Methodology:

  • Calorimeter Calibration:

    • Press a pellet of approximately 1 g of benzoic acid and weigh it accurately.[8]

    • Measure and weigh a 10 cm piece of fuse wire.[9]

    • Assemble the bomb: Place the benzoic acid pellet in the sample cup. Secure the fuse wire between the electrodes, ensuring it is in firm contact with the pellet.[9]

    • Add 1 mL of deionized water to the bomb to ensure all water produced by combustion is in the liquid state.

    • Seal the bomb and purge it with a low pressure of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 25-30 atm.[7]

    • Place the bomb into the calorimeter bucket. Add a precise volume (e.g., 2000 mL) of water, ensuring the bomb is fully submerged.[10]

    • Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium (approx. 5-10 minutes). Record the temperature to the nearest 0.01°C every minute.

    • Ignite the sample. Record the temperature at 30-second intervals as it rises, until a new, stable maximum temperature is reached.[9]

    • Calculate the heat capacity (C_cal) of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Repeat the entire procedure (steps 1.1 - 1.9) using a precisely weighed sample (approx. 0.8-1.0 g) of the methylcyclohexenone isomer.

    • After combustion, vent the bomb and measure the length of any unburned fuse wire.

  • Data Analysis:

    • Calculate the corrected temperature rise (ΔT), accounting for any heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the heat of combustion of the sample (ΔE_c) at constant volume in J/g.

    • Convert this value to the molar heat of combustion (ΔH°c) at constant pressure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_calc Calculation P1 Weigh Sample & Fuse Wire Accurately P2 Assemble Sample in Calorimeter Bomb P1->P2 P3 Seal & Pressurize Bomb with O₂ (25-30 atm) P2->P3 A1 Place Bomb in Water-Filled Calorimeter Jacket P3->A1 A2 Record Initial Temperature (Equilibrium) A1->A2 A3 Ignite Sample A2->A3 A4 Record Temperature Rise to a Stable Maximum A3->A4 C1 Calculate Corrected Temperature Rise (ΔT) A4->C1 C2 Determine Total Heat Released (q_total) C1->C2 C3 Correct for Fuse Wire Combustion C2->C3 C4 Calculate Molar Heat of Combustion (ΔH°c) C3->C4 R1 Compare ΔH°c Values C4->R1 Repeat for Each Isomer

Conclusion

Both theoretical principles and supportive data from analogous compounds consistently indicate that the thermodynamic stability of methylcyclohexenone isomers is dictated primarily by electronic effects. The presence of conjugation in α,β-unsaturated isomers provides a significant stabilization advantage over non-conjugated β,γ-isomers. Among conjugated isomers, stability is further enhanced by an increased degree of substitution on the carbon-carbon double bond. Consequently, 3-methylcyclohex-2-en-1-one is identified as the most stable isomer. This understanding is essential for professionals in chemistry and drug development for the rational design of synthetic targets and the prediction of equilibrium-driven reaction outcomes.

References

A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 3-Methylcyclohex-3-en-1-one against relevant alternative compounds, namely cyclohexanone (B45756) and 3-methylcyclohexanone (B152366). The objective is to facilitate the identification and analysis of the target molecule's functional groups for researchers, scientists, and professionals in drug development. This document outlines the expected spectral features of this compound and compares them with the experimentally determined data of its saturated analogues.

Functional Group Analysis: A Comparative Overview

The primary distinguishing feature of this compound is the presence of an α,β-unsaturated ketone. This structural characteristic significantly influences the vibrational frequency of the carbonyl (C=O) and alkene (C=C) bonds compared to its saturated counterparts. The conjugation of the carbonyl group with the carbon-carbon double bond is expected to lower the frequency of the C=O stretching vibration due to resonance effects.

The following table summarizes the key FT-IR absorption peaks for this compound and its alternatives. The data for cyclohexanone and 3-methylcyclohexanone are based on experimental values, while the data for this compound are predicted based on established principles of IR spectroscopy.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)Cyclohexanone (Experimental, cm⁻¹)3-Methylcyclohexanone (Experimental, cm⁻¹)
C=OStretch~1685 - 1666~1715[1][2]~1715
C=CStretch~1650N/AN/A
=C-HStretch~3000 - 3100N/AN/A
C-H (sp³)Stretch~2800 - 3000~2850 - 2960~2850 - 2960
CH₂Scissoring~1450~1450[3]~1450
C-OStretch~1200 - 1300~1260[3]~1200 - 1300
C-CStretch~1100 - 1200~1180[3]~1100 - 1200

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) method.[4][5]

Instrumentation:

  • FT-IR Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.[6] Ensure that the crystal surface is completely covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical spectral range for organic compounds is 4000-400 cm⁻¹.[4]

    • To improve the signal-to-noise ratio, multiple scans can be co-added and averaged.[4]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be baseline-corrected and normalized if necessary.

    • Identify the characteristic absorption peaks and compare them with known correlation charts and reference spectra to identify the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using a suitable solvent to prevent cross-contamination between samples.[4][5]

Visualizing the Workflow and Analysis

To better illustrate the process of FT-IR analysis and the logical connections between the observed spectra and the molecular structure, the following diagrams are provided.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Identification Identify Characteristic Peaks Process_Spectrum->Peak_Identification Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment

Caption: Workflow for FT-IR analysis of a liquid sample.

Functional_Group_Analysis cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (Predicted) Molecule This compound Ketone α,β-Unsaturated Ketone (C=O conjugated with C=C) Molecule->Ketone Alkene Trisubstituted Alkene (C=C) Molecule->Alkene Alkyl Alkyl Groups (C-H, sp³) Molecule->Alkyl CO_stretch ~1685 - 1666 cm⁻¹ (C=O Stretch) Ketone->CO_stretch CC_stretch ~1650 cm⁻¹ (C=C Stretch) Alkene->CC_stretch CH_stretch ~2800 - 3000 cm⁻¹ (C-H Stretch) Alkyl->CH_stretch

References

A Comparative Guide to HPLC Method Development for 3-Methylcyclohex-3-en-1-one Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust analytical method to determine the purity of key intermediates like 3-Methylcyclohex-3-en-1-one is critical for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of a developed HPLC method for the analysis of this compound purity, contrasted with Gas Chromatography (GC) as a viable alternative. The information presented is supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable analytical strategy.

Comparison of Analytical Methods: HPLC vs. GC

The selection of an appropriate analytical technique is paramount in method development. Both HPLC and GC offer distinct advantages for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. A reverse-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.[1]

Gas Chromatography (GC) is an excellent alternative, especially for volatile and thermally stable compounds. Given the nature of this compound, GC can provide high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The following table summarizes the key performance characteristics of representative HPLC and GC methods for the analysis of this compound and its potential impurities.

Parameter HPLC Method GC Method Comments
Instrumentation HPLC with UV DetectorGC with FIDHPLC is versatile; GC-FID is robust for volatile analytes.
Specificity High (based on retention time and UV spectrum)Very High (based on retention time)Specificity can be enhanced with MS detection for both techniques.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLHPLC can offer lower detection limits for this analyte.
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mLThe lower LOQ in HPLC is advantageous for trace impurity analysis.
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Both methods provide high accuracy.
Precision (%RSD) < 1.5%< 2.0%Both methods are highly precise.
Analysis Time ~15 minutes~10 minutesGC can offer a slightly faster analysis time.

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a 100 µg/mL solution.

  • Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of acetonitrile.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities based on their retention times.

  • Calculate the purity by the area normalization method, or quantify against the reference standard.

Gas Chromatography (GC) Method

This method serves as an alternative for the purity assessment of this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless inlet, and a capillary column.

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 240°C

    • Hold: Hold at 240°C for 2 minutes

  • Split Ratio: 50:1

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

4. Data Analysis:

  • Identify the peaks based on retention times.

  • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area.

Method Development Workflow and Data Visualization

The development of a robust HPLC method follows a logical progression of steps to ensure the final method is suitable for its intended purpose.

HPLC_Method_Development cluster_0 Phase 1: Method Scoping cluster_1 Phase 2: Initial Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV spectrum) C Column & Mobile Phase Screening A->C B Review Literature & Existing Methods B->C D Optimize Separation (Gradient, Temperature) C->D E Specificity & Linearity D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Finalized HPLC Method H->I

Caption: Workflow for HPLC Method Development and Validation.

The logical relationship for selecting an analytical method based on key sample properties is illustrated below.

Caption: Decision tree for analytical method selection.

References

Navigating Synthetic Efficiency: A Comparative Analysis of Theoretical vs. Experimental Yields in Cyclohexenone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between theoretical and experimental yields is paramount for reaction optimization, scalability, and overall efficiency in the synthesis of complex molecules. This guide provides a detailed comparison of theoretical and experimental yields for the synthesis of cyclohexenone derivatives, focusing on the Robinson annulation, a cornerstone reaction in organic chemistry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to bridge the gap between calculated maximums and practical laboratory outcomes.

The synthesis of cyclohexenone rings is a fundamental transformation in the construction of a vast array of biologically active molecules, including steroids and complex terpenes. While stoichiometric calculations provide a theoretical maximum yield, the realities of chemical reactions—encompassing side reactions, purification losses, and incomplete conversions—invariably lead to a lower experimental yield. This guide delves into a specific, well-documented example to illustrate these discrepancies and provide a framework for analysis.

Quantitative Yield Analysis: The Wieland-Miescher Ketone

A classic and extensively studied example of cyclohexenone synthesis is the Robinson annulation to form the Wieland-Miescher ketone. The reaction involves the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation. An established procedure from Organic Syntheses provides the necessary data to compare the theoretical and experimental yields directly.[1][2][3]

ParameterValueReference
Starting Material (A) 2-Methyl-1,3-cyclohexanedione[2][3]
Molar Mass of (A)126.15 g/mol
Amount of (A) Used126.1 g (1 mol)[2][3]
Starting Material (B) Methyl vinyl ketone[2][3]
Molar Mass of (B)70.09 g/mol
Amount of (B) Used142 g (2 mol)[2][3]
Product (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H, 7H)-naphthalenedione[3]
Molar Mass of Product178.23 g/mol
Theoretical Yield 178.23 g
Experimental Yield 101.2 g [2][3]
Percent Yield 56.8% [2]

Note: In this synthesis, 2-methyl-1,3-cyclohexanedione is the limiting reagent. The theoretical yield is calculated based on a 1:1 molar ratio between the limiting reagent and the final product.

The data clearly illustrates a significant difference between the maximum possible yield and the actual amount of product isolated. This discrepancy of over 40% can be attributed to several factors inherent to the Robinson annulation and multi-step organic syntheses in general. These factors include the potential for polymerization of methyl vinyl ketone under reaction conditions, incomplete reaction at each step, and losses during the workup and purification stages, such as extraction and crystallization.[4]

Experimental Protocol: Synthesis of (S)-Wieland-Miescher Ketone

The following protocol is adapted from a verified procedure published in Organic Syntheses for the preparation of the (S)-enantiomer of the Wieland-Miescher ketone.[2][3]

Step A: Michael Addition

  • A 1-liter round-bottomed flask is equipped with a thermometer and a reflux condenser fitted with an argon inlet.

  • To the flask, add 126.1 g (1 mol) of 2-methyl-1,3-cyclohexanedione, 300 mL of distilled water, 3 mL of acetic acid, 1.1 g of hydroquinone, and 142 g (167 mL, 2 mol) of freshly distilled methyl vinyl ketone.[2][3]

  • The mixture is stirred vigorously under an argon atmosphere and heated to 72–75°C for 1 hour.

  • After cooling to room temperature, 103 g of sodium chloride is added. The mixture is then transferred to a separatory funnel containing 400 mL of ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted twice more with 150 mL portions of ethyl acetate.

  • The combined organic extracts are washed twice with 200 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude triketone intermediate. This crude material is used directly in the next step.

Step B: Intramolecular Aldol Condensation and Dehydration

  • The crude triketone from Step A is dissolved in 600 mL of anhydrous toluene (B28343) in a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • To this solution, add a mixture of 11.4 g (0.1 mol) of (S)-(-)-proline and 1.0 mL of N,N-dimethylformamide.

  • The reaction mixture is stirred and heated at reflux for 16 hours.

  • Upon cooling to room temperature, the mixture is washed sequentially with 200 mL of 1 N hydrochloric acid, 200 mL of saturated aqueous sodium bicarbonate, and 200 mL of saturated brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting product is purified by crystallization to yield 101.2 g (56.8% overall yield) of (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H, 7H)-naphthalenedione.[2]

Visualizing the Synthetic Pathway

The Robinson annulation is a sequential process involving two key chemical transformations. The following diagrams illustrate the logical relationship of the reaction steps and the overall experimental workflow.

Robinson_Annulation_Mechanism Reactants Ketone Enolate + α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) Reactants->Michael_Adduct Michael Addition Enolate_Intermediate Intramolecular Enolate Formation Michael_Adduct->Enolate_Intermediate Base Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate_Intermediate->Aldol_Adduct Intramolecular Aldol Addition Product α,β-Unsaturated Cyclohexenone Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Robinson Annulation Reaction Pathway.

Experimental_Workflow Start Combine Reactants: 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone, Acid, Water Michael_Reaction Heat at 72-75°C (1 hr) (Michael Addition) Start->Michael_Reaction Workup1 Workup: Salt Addition & Ethyl Acetate Extraction Michael_Reaction->Workup1 Aldol_Reaction Add Proline Catalyst in Toluene Reflux (16 hr) (Aldol Condensation & Dehydration) Workup1->Aldol_Reaction Workup2 Workup: Aqueous Washes & Drying Aldol_Reaction->Workup2 Purification Purification: Crystallization Workup2->Purification Final_Product Isolated Wieland-Miescher Ketone Purification->Final_Product

Caption: Experimental Workflow for Wieland-Miescher Ketone Synthesis.

References

A Comparative Guide to the Regioselectivity of Michael Additions to Methylcyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the asymmetric synthesis of complex molecules. However, the regioselectivity of this reaction, particularly with substituted cyclic substrates like methylcyclohexenones, can be nuanced. This guide provides a comparative analysis of the regioselectivity of Michael additions to various positional isomers of methylcyclohexenone, supported by experimental principles and a detailed protocol for practical application.

Understanding Regioselectivity in Methylcyclohexenones

The position of the methyl group on the cyclohexenone ring plays a critical role in directing the incoming nucleophile, primarily due to steric and electronic effects. In the context of Michael additions, the key competition is between 1,4-conjugate addition to the β-carbon of the enone system and, to a lesser extent, direct 1,2-addition to the carbonyl carbon. For "soft" nucleophiles like organocuprates (Gilman reagents), 1,4-addition is overwhelmingly favored over 1,2-addition. The primary regiochemical consideration then becomes the facial selectivity of the attack on the β-carbon and the influence of the methyl substituent on the reaction rate and product distribution.

A key principle in predicting the outcome of these reactions is the preference for the nucleophile to approach the less sterically hindered face of the double bond. The conformation of the cyclohexenone ring and the pseudo-axial or pseudo-equatorial orientation of the methyl group can influence this accessibility.

Experimental Data Summary

The following table summarizes the expected major products from the Michael addition of a lithium dimethylcuprate reagent ((CH₃)₂CuLi) to various methylcyclohexenone isomers. This Gilman reagent is a classic example of a soft nucleophile that reliably delivers a methyl group via 1,4-conjugate addition.

SubstrateMajor Product(s)Key Regiochemical/Stereochemical Considerations
2-Methyl-2-cyclohexenone 3,3-DimethylcyclohexanoneThe methyl group at the α-position does not sterically hinder the β-carbon, leading to straightforward 1,4-addition.
3-Methyl-2-cyclohexenone 3,3-DimethylcyclohexanoneThe methyl group is at the β-position, and the incoming nucleophile adds to this already substituted carbon.
4-Methyl-2-cyclohexenone trans-3,4-DimethylcyclohexanoneThe nucleophile will preferentially attack the β-carbon from the face opposite to the methyl group at the 4-position, leading to the trans diastereomer as the major product.
5-Methyl-2-cyclohexenone (3R,5S)-3,5-Dimethylcyclohexanone and (3S,5S)-3,5-DimethylcyclohexanoneAddition of lithium dimethylcuprate to (S)-(+)-5-methyl-2-cyclohexenone yields a mixture of diastereomers. The major product is the dextrorotatory (3R,5S)-isomer, and the minor product is the optically inactive meso (3S,5S)-isomer.[1] This indicates a preference for the incoming methyl group to add trans to the existing methyl group.
6-Methyl-2-cyclohexenone cis-3,6-DimethylcyclohexanoneThe methyl group at the 6-position can influence the conformation of the ring and direct the incoming nucleophile to the same face, leading to the cis product as the major isomer to relieve steric strain in the transition state.

Experimental Protocol: Michael Addition of Lithium Dimethylcuprate to a Methylcyclohexenone

This protocol provides a general procedure for the 1,4-conjugate addition of lithium dimethylcuprate to a methylcyclohexenone.

Materials:

  • Methylcyclohexenone isomer

  • Copper(I) iodide (CuI)

  • Methyllithium (B1224462) (CH₃Li) solution in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add copper(I) iodide.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add two equivalents of methyllithium solution dropwise with stirring. The initial yellow precipitate of methylcopper will dissolve to form a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.

  • Michael Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the methylcyclohexenone isomer in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared lithium dimethylcuprate solution to the methylcyclohexenone solution via a cannula or syringe while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired dimethylcyclohexanone product(s).

Factors Influencing Regioselectivity

The regioselectivity of Michael additions to methylcyclohexenones is a result of a delicate interplay of several factors. The following diagram illustrates these key relationships.

G Factors Influencing Regioselectivity in Michael Additions to Methylcyclohexenones Substrate Methylcyclohexenone Isomer Steric Steric Hindrance Substrate->Steric Position of Methyl Group Electronic Electronic Effects Substrate->Electronic Inductive Effect of Methyl Group Nucleophile Nucleophile (e.g., Organocuprate) Regioselectivity Regioselectivity (1,4- vs 1,2-addition) Nucleophile->Regioselectivity Hard vs. Soft Nucleophile Conditions Reaction Conditions (Solvent, Temperature) Conditions->Regioselectivity Kinetic vs. Thermodynamic Control Steric->Regioselectivity Electronic->Regioselectivity Product Product Distribution Regioselectivity->Product

Caption: Key factors determining the outcome of Michael additions.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylcyclohex-3-en-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylcyclohex-3-en-1-one, a flammable liquid and potential irritant, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The primary hazards associated with this compound and its chemical class include flammability and potential skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Wear suitable chemical-resistant gloves (e.g., neoprene or nitrile rubber).[2]
Eye Protection Use safety glasses with side-shields or chemical goggles.[2][3]
Skin and Body A standard lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls are recommended.
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2] If irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]

  • After Swallowing: Do NOT induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The standard and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[1][4]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Classify waste containing this compound as a flammable hazardous waste.

    • Collect this waste in a designated, clearly labeled, and chemically compatible container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines to avoid potentially reactive mixtures.

  • Container Management:

    • Use a container in good condition, free from leaks, and with a secure, tight-fitting lid.[5][6] The original container may be used if it is in good condition.

    • Keep the waste container closed at all times except when adding waste.[5][6]

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., flammable).[5]

  • Storage:

    • Store the waste container in a well-ventilated, designated satellite accumulation area.[1][7]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[1][3]

    • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[3]

  • Spill Management:

    • In case of a spill, immediately remove all sources of ignition.[2][8]

    • Ventilate the area.

    • Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4][8]

    • Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[2][8] Use non-sparking tools for collection.[2]

  • Final Disposal:

    • Arrange for the collection of the sealed and labeled waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Emergency Protocol Start Start: Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in Well-Ventilated Area (Fume Hood) PPE->Ventilation WasteGenerated Waste Generated Ventilation->WasteGenerated Spill Spill Occurs Ventilation->Spill Segregate Segregate as Flammable Waste WasteGenerated->Segregate Container Use Labeled, Compatible, Sealed Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store ArrangePickup Arrange for Pickup by Authorized Waste Contractor Store->ArrangePickup End End: Proper Disposal ArrangePickup->End Spill->WasteGenerated No Ignition Remove Ignition Sources Spill->Ignition Yes Contain Contain with Inert Absorbent Ignition->Contain Collect Collect Spill Debris (Use Non-Sparking Tools) Contain->Collect Collect->Container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-Methylcyclohex-3-en-1-one, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure and mitigating risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is recognized as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] It is also presumed to be a flammable liquid, a common characteristic of similar cyclic ketones. Therefore, stringent adherence to appropriate PPE and handling protocols is mandatory.

Table 1: Personal Protective Equipment and Safety Measures

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes and vapors.
Skin Protection - Gloves: Butyl rubber, neoprene, or nitrile gloves are recommended for handling ketones.[2] Always inspect gloves for integrity before use. - Lab Coat: A flame-resistant lab coat should be worn. - Clothing: Wear long pants and closed-toe shoes.To prevent skin contact, which can lead to sensitization.[1][3] Flame-resistant material is necessary due to the presumed flammability.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.To minimize the inhalation of vapors.
Engineering Controls - Ventilation: Always handle in a chemical fume hood. - Eyewash and Safety Shower: Ensure easy and unobstructed access to an eyewash station and a safety shower.To control exposure to vapors and provide immediate decontamination in case of an emergency.

Safe Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps to be taken before, during, and after handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocols

Emergency Procedure
Skin Contact - Immediately remove contaminated clothing. - Flush the affected area with copious amounts of water for at least 15 minutes.[3][5] - Wash the skin with soap and water.[5] - Seek medical attention if irritation or a rash develops.[3]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the area and eliminate all ignition sources. - Wear appropriate PPE, including respiratory protection. - Contain the spill using absorbent pads or other inert material.[1][6][7][8] - Do not use combustible materials like paper towels to absorb the spill.[1] - Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.[1][6][7][8] - Clean the spill area with soap and water.[1]
Fire - Use a carbon dioxide, dry chemical, or alcohol-resistant foam extinguisher.[9] - Do not use a direct stream of water as it may spread the fire. - If the fire is large or cannot be controlled, evacuate the area and call emergency services.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Collect liquid waste in a dedicated, labeled, sealed container. storage_segregate Segregate from incompatible materials. collect_liquid->storage_segregate collect_solid Collect contaminated solids (gloves, absorbent pads) in a separate, labeled, sealed container. collect_solid->storage_segregate storage_location Store in a cool, dry, well-ventilated area designated for hazardous waste. storage_segregate->storage_location disposal_pickup Arrange for pickup by a licensed hazardous waste disposal service. storage_location->disposal_pickup

Caption: Step-by-step plan for the disposal of this compound waste.

Key Disposal Considerations:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety department.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of flammable and sensitizing chemical waste. Do not dispose of this chemical down the drain.

References

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